Collman'S reagent

Catalog No.
S12542717
CAS No.
M.F
C20H24Fe2Na4O14+4
M. Wt
692.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Collman'S reagent

Product Name

Collman'S reagent

IUPAC Name

tetrasodium;carbon monoxide;1,4-dioxane;iron

Molecular Formula

C20H24Fe2Na4O14+4

Molecular Weight

692.0 g/mol

InChI

InChI=1S/3C4H8O2.8CO.2Fe.4Na/c3*1-2-6-4-3-5-1;8*1-2;;;;;;/h3*1-4H2;;;;;;;;;;;;;;/q;;;;;;;;;;;;;4*+1

InChI Key

GNQHSDPSRBMMNX-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1COCCO1.C1COCCO1.C1COCCO1.[Na+].[Na+].[Na+].[Na+].[Fe].[Fe]

Core Organoiron Contributions and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes Collman's key organoiron chemistry contributions and their significance.

Contribution Description Significance / Quantitative Data
Collman's Reagent (Na₂Fe(CO)₄) [1] Disodium tetracarbonylferrate, a transition metal analog of a Grignard reagent [2]. Enables C-C coupling reactions in organic synthesis [1]. A key nucleophilic organoiron complex.
"Picket Fence Porphyrin" [3] Synthetic iron-porphyrin with peripheral groups that block side reactions [3]. First stable, functional analog of hemoglobin/myoglobin active sites. O₂-binding affinities very similar to natural proteins [3].
Biomimetic Catalysis Functional models of Cytochrome c oxidase (CcO) active site with an Fe porphyrin (heme a₃), Cuᴮ, and Tyr244 [4] [5]. Catalyzes selective four-electron reduction of O₂ to water without toxic byproducts. Demonstrated under physiological potential and pH [4] [5].
H₂S Inhibition Studies Used functional CcO model to study H₂S binding and inhibition [5]. ≈60% reduction in electrocatalytic current with 240 µM NaSH. Inhibition is reversible (95-100% activity restored) [5].

Detailed Experimental Protocols

Protocol 1: Synthesis and Application of this compound

This compound (Na₂Fe(CO)₄) serves as a source of nucleophilic "Fe(CO)₄²⁻" for transforming organic halides into carbonyl compounds [1] [2].

Key Reaction Steps:

  • Acylation: The reagent reacts with alkyl halides (R-X) to form acyl iron complexes.
    • R-X + Na₂Fe(CO)₄ → R-C(O)-Fe(CO)₃⁻ Na⁺
  • Protonation / Oxidation: The resulting acyl complex can be protonated to yield aldehydes or oxidized to yield ketones or carboxylic acids.
    • R-C(O)-Fe(CO)₃⁻ → R-CHO (upon protonation)

Technical Insight: This reagent is a transition metal analog of a Grignard reagent, performing nucleophilic carbonylations that are otherwise challenging [2]. Its utility in forming C-C bonds makes it valuable for constructing complex organic molecules.

Protocol 2: Investigating H₂S Inhibition using a Functional CcO Model

This methodology uses a synthetic enzyme model to explore reversible inhibition of cytochrome c oxidase (CcO), mimicking physiological hibernation induction [5].

1. Experimental Setup:

  • Catalyst Immobilization: The functional CcO model (Fe porphyrin with covalently attached Cuᴮ complex and phenol) is attached to a self-assembled monolayer (SAM) on a gold-disc electrode using click chemistry [5].
  • Electrochemical Measurement: A rotating ring-disc electrode assembly measures the electrocatalytic current for O₂ reduction to H₂O [5].

2. Inhibition Workflow: The following diagram illustrates the experimental process for studying H₂S inhibition.

G Start Start: Baseline O₂ Reduction A Apply potential (0 mV vs. NHE) at physiological pH Start->A B Measure catalytic current for O₂ to H₂O reduction A->B C Introduce H₂S (from NaSH buffer) B->C D Measure decrease in catalytic current C->D C->D Reversible Inhibition E Replace with fresh air-saturated buffer D->E F Measure recovery of catalytic current E->F E->F Activity Recovery

Experimental workflow for H₂S inhibition and recovery

3. Data Collection & Analysis:

  • Spectroscopic Binding Studies: Anaerobically add NaSH buffer to the reduced CcO model in solution. Use UV/Vis spectroscopy (red shift and decreased intensity of the Soret band) and 1H-NMR (appearance of upfield-shifted peaks at -1.16 to -1.75 ppm) to confirm H₂S binds to the Fe(II) porphyrin [5].
  • Quantifying Inhibition: Plot catalytic current against NaSH concentration. A concentration of 240 µM NaSH reduces current by ≈60% [5].
  • Assessing Reversibility: Replace the H₂S solution with fresh, air-saturated buffer. Observe 95-100% restoration of catalytic current, confirming reversible inhibition [5].

References

Na2Fe(CO)4 structure and bonding explanation

Author: Smolecule Technical Support Team. Date: February 2026

Structural and Bonding Information

The core structural and bonding characteristics of Na₂Fe(CO)₄ are detailed in the table below.

Feature Description
Molecular Formula Na₂[Fe(CO)₄] [1]
Core Anion [Fe(CO)₄]²⁻ [1]
Iron Oxidation State -2 [1] [2]
Molecular Geometry Tetrahedral (around Fe) [1]
Isoelectronic With Ni(CO)₄ [1]
Electronic Configuration d¹⁰ (for Fe²⁻) [1]
Solvents Tetrahydrofuran (THF), Dimethoxyethane (DME), Dioxane [1]
Appearance Oxygen-sensitive colorless solid [1]
Hazards Pyrophoric [1]

In the solid state, the structure is a distorted tetrahedron [1]. The bonding involves interactions between the sodium cations (Na⁺) and the oxygen atoms of the carbonyl ligands (CO) [1]. The compound is typically stabilized as a solvate, with solvent molecules like dioxane coordinating to the sodium cations [1].

Synthesis and Key Reactions

Na₂Fe(CO)₄ is a versatile reagent. Its common preparation method and representative reactions are summarized below.

G FeCO5 Fe(CO)₅ Na2FeCO4 Na₂[Fe(CO)₄] FeCO5->Na2FeCO4 Reduction Na 2 Na Na->Na2FeCO4 CO CO Na2FeCO4->CO Releases NaRFeCO4 Na[RFe(CO)₄] Na2FeCO4->NaRFeCO4 Alkylation RCHO R-CHO Na2FeCO4->RCHO With Acyl Chloride RBr R-Br RBr->NaRFeCO4 NaRFeCO4->RCHO 1. PPh₃ 2. H⁺ RCOX RCOX (X=Cl, Br) NaRFeCO4->RCOX Halogenation NaRFeCO4->RCOX Oxidation & Workup RCOCl RCOCl RCOCl->RCHO O2 O₂, H⁺ O2->RCOX X2 2 X₂ X2->RCOX

Synthesis and transformation pathways of Na₂Fe(CO)₄ [1].

Synthesis Protocol

The modern synthesis avoids toxic sodium amalgam and uses safer radical anions as reductants [1]:

  • Reaction Setup: Conduct under inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
  • Reduction: Add a solution of sodium naphthalenide or sodium benzophenone ketyl to a stirred solution of iron pentacarbonyl (Fe(CO)₅) in an appropriate solvent like THF at low temperatures (e.g., -78°C).
  • Stoichiometry: Use 2 equivalents of sodium per mole of Fe(CO)₅ to obtain Na₂[Fe(CO)₄].
  • Observation: The formation of a colorless or pale yellow solution indicates the formation of the product.
  • Precautions: The reagent is pyrophoric (ignites in air) and oxygen-sensitive; strict exclusion of air and moisture is mandatory [1].

Key Applications in Synthesis

The powerful nucleophilicity of the [Fe(CO)₄]²⁻ dianion enables key transformations for synthesizing carbonyl compounds [1]:

  • Aldehyde Synthesis from Alkyl Halides: A classic "one-pot" reaction where Na₂[Fe(CO)₄] first alkylates to form an organoiron intermediate, which is then protonated to release the aldehyde [1].
  • Aldehyde Synthesis from Acyl Chlorides: Reacts with acyl chlorides to yield aldehydes, proceeding through an iron acyl complex intermediate [1].
  • Synthesis of Carboxylic Acids and Halides: The alkyl intermediate (Na[RFe(CO)₄]) can be oxidized to carboxylic acids or treated with halogens to produce acid halides [1].

References

what is Collman's reagent used for in organic synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Core Synthetic Applications of Collman's Reagent

The table below summarizes the primary transformations facilitated by this compound.

Application Starting Material Key Product Notes
Aldehyde Synthesis [1] Primary Alkyl Bromides Aldehydes (RCHO) Two-step, one-pot reaction
Aldehyde Synthesis [1] Acyl Chlorides Aldehydes (RCHO) Proceeds via an iron acyl complex
Carboxylic Acid Synthesis [1] Alkyl Halides (RX) Carboxylic Acids (RCO₂H) Oxidative workup with O₂ and H⁺
Ketone Synthesis [2] Two Different Alkyl Halides Unsymmetrical Ketones Sequential, controlled reaction with R'X then R''X

Experimental Protocols and Workflow

For synthesizing unsymmetrical ketones, the procedure involves a specific sequence of reactions [2]. The workflow can be visualized as follows:

Start Start with Na₂[Fe(CO)₄] Step1 React with 1st Alkyl Halide (R'X) Start->Step1 Int1 Alkyl Iron Complex Na[R'Fe(CO)₄] Step1->Int1 Step2 React with 2nd Alkyl Halide (R''X) Int1->Step2 Int2 Dialkyl Iron Complex R'[R''Fe(CO)₄] Step2->Int2 Step3 Oxidative Workup Int2->Step3 End Unsymmetrical Ketone R'C(O)R'' Step3->End

Detailed Protocol for Unsymmetrical Ketone Synthesis [2]:

  • Form Alkyl Iron Complex: Add the first alkyl halide (R'X) to a solution of this compound in a dry, oxygen-free solvent (e.g., THF or dioxane) at low temperature. The reaction proceeds via an SN2 mechanism, favoring primary alkyl halides [3].
  • Form Dialkyl Iron Complex: Without isolating the intermediate, add the second, different alkyl halide (R''X) to the reaction mixture.
  • Oxidative Workup: Expose the final organoiron complex to a mild oxidizing agent to cleave the iron-carbon bonds and release the desired unsymmetrical ketone.

Practical Handling and Safety

This compound is highly air- and moisture-sensitive and is typically a pyrophoric solid [1] [4]. It requires stringent handling under inert atmosphere (e.g., nitrogen or argon glovebox) [3] and storage in a flammables-area freezer to minimize decomposition [4].

The potassium analog K₂[Fe(CO)₄] is less pyrophoric and easier to handle, though it has lower solubility in common organic solvents [3].

References

Nucleophilic Reagents in Transition Metal Catalysis

Author: Smolecule Technical Support Team. Date: February 2026

In modern synthetic chemistry, transition metals are prized for their catalytic role. They activate specific sites on a molecule, allowing nucleophiles to form new bonds. The table below summarizes the key aspects of this process.

Aspect Description
Core Concept Use of transition metal catalysts to enable nucleophilic reagents to form C–C and C–Heteroatom bonds via directed C–H activation [1].
Common Nucleophiles Organometallic reagents (e.g., organoboron, organotin), and heteroatom-based reagents (e.g., amines, alcohols, thiols) for C–N, C–O, C–S bond formation [1].
Typical Transition Metals Palladium (Pd), Rhodium (Rh), Iridium (Ir), Ruthenium (Ru) [2] [1].
Primary Application Late-stage functionalization of complex molecules, crucial for creating and optimizing drug candidates [1].

Key Concepts and Workflow

Directed C–H functionalization allows chemists to selectively modify a specific carbon-hydrogen (C–H) bond in a molecule, which is a major challenge in organic synthesis. The reaction requires a "directing group" on the substrate molecule that coordinates to the transition metal catalyst, bringing it close to the target C–H bond.

The workflow for a typical directed C–H functionalization reaction can be summarized as follows [1]:

G Substrate Substrate with Directing Group (DG) Complex1 Catalyst-Substrate Complex Substrate->Complex1 Coordination Catalyst Transition Metal Catalyst (M) Catalyst->Complex1 Activation C-H Activation Complex1->Activation Complex2 Metallacycle Intermediate Activation->Complex2 Nucleophile Nucleophile (Nu) Complex2->Nucleophile Nu Attack Product Functionalized Product Nucleophile->Product Reductive Elimination

Diagram: Workflow of directed C–H functionalization with a nucleophile.

Experimental Protocol Example

The following is a generalized protocol for a palladium-catalyzed C–H alkylation, a common type of nucleophilic functionalization. This can serve as a template for designing experiments [1].

Representative Procedure: Pd-Catalyzed C–H Alkylation with an Organoboron Nucleophile

  • Reaction Setup:

    • In an inert atmosphere (e.g., nitrogen or argon) glovebox, add to a flame-dried reaction vial:
      • Substrate (e.g., an aromatic carboxylic acid with a directing group): 0.20 mmol
      • Palladium Catalyst (e.g., Pd(OAc)₂): 10 mol% (0.020 mmol)
      • Oxidant (e.g., Ag₂CO₃ or AgOAc): 2.0 equivalents (0.40 mmol)
      • Ligand (if required, e.g., a monoprotected amino acid for enantioselective reactions): 20 mol% (0.040 mmol)
      • Solvent (e.g., trifluoroethanol, 1,2-dichloroethane): 2.0 mL
  • Reaction Execution:

    • Seal the vial with a cap and remove it from the glovebox.
    • Place the vial in a pre-heated oil bath at the required temperature (e.g., 80-100 °C).
    • Stir the reaction mixture for the designated time (e.g., 12-24 hours).
    • After completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
  • Workup and Purification:

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 10 mL).
    • Wash the organic layer with water and brine.
    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
    • Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized compound.

Future Directions and Challenges

While powerful, this field faces challenges that are the focus of ongoing research [1]:

  • Catalyst Efficiency: Developing more reactive and selective catalysts to reduce loading and waste.
  • Directing Group Design: Creating new directing groups that are more easily installed and removed.
  • Expanding Nucleophile Scope: Incorporating a wider range of commercially available and complex nucleophiles.
  • Stereocontrol: Improving methods for enantioselective C–H functionalization to create chiral molecules.

References

Organoiron Complexes: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Core Iron Carbonyl Reagents and Complexes

The chemistry of organoiron complexes in synthesis primarily utilizes a small set of iron carbonyl starting materials to create a wide variety of functionally complexed organic structures [1].

The table below summarizes the core iron carbonyl reagents used to prepare organoiron complexes.

Reagent Name Chemical Formula Physical Form Key Applications
Iron Pentacarbonyl [1] Fe(CO)₅ Liquid (b.p. 103 °C) [1] Fundamental reagent for synthesizing (diene)Fe(CO)₃ and (alkene)Fe(CO)₄ complexes [1].
Diiron Nonacarbonyl [1] Fe₂(CO)₉ Solid [1] Serves as an alternative carbonyl source for preparing tricarbonyliron complexes [1].
Triiron Dodecacarbonyl [1] Fe₃(CO)₁₂ Solid [1] Serves as an alternative carbonyl source for preparing tricarbonyliron complexes [1].

The table below summarizes common classes of synthesized organoiron complexes and their stereochemical roles.

Complex Type Example Structure Stereochemical Role/Property
Tricarbonyl(Diene)Iron [1] (Butadiene)Fe(CO)₃ The Fe(CO)₃ group acts as a net electron donor and blocks one face of the diene, enabling stereoselective functionalization [1].
Cyclohexadienylium Iron [1] [2] (C₆H₇)Fe(CO)₃⁺ Electrophilic complexes that undergo nucleophilic attack with regioselectivity controlled by substituents on the dienylium ring [2].
Chiral Acyl Complex [1] [(η⁵-C₅H₅)Fe(CO)(PPh₃)(C(O)R)]⁺ The iron center, with a chiral phosphine ligand (PPh₃), acts as a chiral auxiliary for asymmetric synthesis via nucleophilic addition to the acyl ligand [1].

Key Reactions and Synthetic Applications

Organoiron complexes enable a range of transformations that are difficult to achieve with traditional organic chemistry.

Stereoselective Nucleophilic Addition

A significant application is the enantioselective addition of nucleophiles to alkenes or dienes complexed with iron. The metal binds to one face of the π-system, creating a center of chirality and directing the nucleophile's attack from the exposed face with high stereoselectivity [1].

Regioselective Ring Connection

Tricarbonyl(cyclohexadienylium)iron complexes are powerful electrophiles. The regiochemistry of nucleophilic addition (attack at C-1 vs. C-3) can be controlled by modifying the 4-alkoxy substituent on the ring and the countercation of the enolate nucleophile [2]. This method has been successfully applied to form bonds between highly substituted ring centers, demonstrating its potential for constructing complex carbocyclic frameworks like that of trichothecanes [3].

Activation and Protection of Diene Systems

The Fe(CO)₃ group can activate, deactivate, or protect double bonds for subsequent reactions. It stabilizes diene systems, directs stereospecific attack, and can be cleanly removed after the desired transformation, making it a versatile protecting group in multi-step synthesis [1].

Experimental Protocols and Methodologies

General Synthesis of Tricarbonyliron Complexes

A common preparation involves reacting an alkene or diene with Fe(CO)₅, Fe₂(CO)₉, or Fe₃(CO)₁₂ [1].

  • Typical Procedure: The unsaturated organic substrate is heated with the iron carbonyl reagent, often without a solvent or in a high-boiling solvent like dibutyl ether, tetrahydrofuran, or hydrocarbons [1].
  • Safety Note: Iron carbonyls are highly toxic. All operations must be conducted in an efficient fume hood [1].
  • Mechanism: The reaction typically proceeds via initial dissociation of CO to generate a coordinatively unsaturated 16-electron Fe(CO)₄ species, which then coordinates to the organic substrate to form an 18-electron complex [1].
Removal of the Fe(CO)₃ Group

Demetalation is crucial for liberating the organic product after transformation. Several oxidizing agents can be used [1].

The table below lists common reagents for removing the Fe(CO)₃ group.

Reagent Standard Conditions Notes
Ceric Ammonium Nitrate (CAN) [1] 0 °C in Methanol [1] A standard, widely used oxidizing agent.
Trimethylamine N-Oxide [1] 0 °C in N,N-Dimethylacetamide or room temperature in Acetone [1] A mild oxidant, though not specific as it can also oxidize primary alcohols to aldehydes [1].
Halogens (Br₂, I₂) [1] -40 to -78 °C in Dichloromethane [1] Effective under cryogenic conditions.
Active Manganese Dioxide [1] Varies Useful for one-pot removal and oxidative cyclization [1].
Key Methodological Considerations
  • Controlling Regioselectivity: When working with tricarbonyl(dienylium)iron complexes, using a 4-isopropoxy substituent instead of a 4-methoxy group and carefully selecting the enolate countercation can significantly improve regioselectivity for nucleophilic attack at the 1-position [2].
  • Specialized Transformations: Organoiron complexes participate in a wide range of other reactions, including decarboxylation mediated by trimethylsilyl (TMS) groups [4] and reactions with electrophiles like tetracyanoethylene (TCNE) [1].

Experimental Workflow: From Synthesis to Demetalation

The following diagram outlines a generalized workflow for using an organoiron complex in a synthetic sequence, from the initial complexation to the final demetalation to yield the organic product.

Start Start: Organic Substrate (Alkene/Diene) A Complexation with Fe(CO)₅ (Heat, solvent/no solvent) Start->A B Organoiron Complex A->B C Stereoselective/Regioselective Reaction (e.g., Nucleophile Addition) B->C D Modified Organoiron Complex C->D E Oxidative Demetalation (e.g., CAN, (CH₃)₃NO) D->E End Final Organic Product E->End

Generalized workflow for synthetic applications of organoiron complexes.

References

tetracarbonylferrate dianion nucleophilicity mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Nucleophilicity and Core Reaction Mechanisms

The tetracarbonylferrate dianion ([Fe(CO)₄]²⁻), also known as Collman's Reagent, is a potent oxygen-sensitive nucleophile. Its remarkable nucleophilic power is attributed to its high electron density and distorted tetrahedral geometry [1] [2]. Its reactions typically proceed via nucleophilic acyl substitution and oxidative-addition [3] [2].

The diagram below illustrates the general workflow for synthesizing and using disodium tetracarbonylferrate to synthesize carbonyl compounds.

G FeCO5 Fe(CO)₅ + 2 Na Reduction Reduction (in dioxane) FeCO5->Reduction Na2FeCO4 Na₂[Fe(CO)₄] (this compound) Reduction->Na2FeCO4 AlkylComplex Alkyl Iron Complex Na[RFe(CO)₄] Na2FeCO4->AlkylComplex Oxidative Addition AcylComplex Acyl Iron Complex Na[RC(O)Fe(CO)₄] Na2FeCO4->AcylComplex Nucleophilic Acylation AlkylHalide Alkyl Halide (R-Br) AlkylHalide->AlkylComplex AcylChloride Acyl Chloride (RCOCl) AcylChloride->AcylComplex Workup1 Protonation (e.g., Acetic Acid) AlkylComplex->Workup1 Workup2 Acidic Workup (HCl) AcylComplex->Workup2 Aldehyde1 Aldehyde (RCHO) Workup1->Aldehyde1 Aldehyde2 Aldehyde (RCHO) Workup2->Aldehyde2

Synthesis and key reactions of this compound

Quantitative Data and Experimental Comparisons

The table below summarizes the core quantitative data and conditions for key reactions involving disodium tetracarbonylferrate.

Reaction Parameter Synthesis of Reagent Reaction with Alkyl Halide Reaction with Acyl Chloride
Starting Material Iron pentacarbonyl (Fe(CO)₅), Sodium (Na) [3] Methyl 6-bromohexanoate [3] Acyl chlorides (general) [1]
Product Example Disodium tetracarbonylferrate [3] Methyl 7-oxoheptanoate [3] Aldehydes (RCHO) [1]
Yield Not explicitly quantified (used in situ) [3] 57-63% [3] Not specified (general reaction) [1]
Key Conditions Inert atmosphere (N₂), dry dioxane, reflux [3] 10 psig CO pressure, THF, 14 hours [3] Not specified (general reaction) [1]

Detailed Experimental Protocol

The following is a detailed methodology for the synthesis of disodium tetracarbonylferrate and its subsequent nucleophilic acylation reaction, adapted from a published organic synthesis procedure [3].

  • Part A: Synthesis of Disodium Tetracarbonylferrate

    • Setup: Use a dry, 2L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, pressure-equalizing dropping funnel, and a three-way stopcock connected to a nitrogen source. Maintain a nitrogen atmosphere throughout the procedure.
    • Reaction Mixture: Charge the flask with 600 mL of dry, deoxygenated dioxane, 10.6 g (0.461 g-atoms) of sodium, and 9.1 g (0.050 mol) of benzophenone.
    • Reduction: Heat the mixture under reflux with vigorous stirring until a deep blue color (benzophenone ketyl) appears. Slowly titrate 45.3 g (29.8 mL, 0.231 mol) of iron pentacarbonyl into the refluxing solution over 2.5 hours until the blue color dissipates to a white or slightly yellow endpoint.
    • Isolation: Reflux for an additional 45 minutes, then cool to room temperature. Precipitate the white, pyrophoric product by adding 600 mL of dry, deoxygenated hexane. Wash the solid twice with 400 mL portions of hexane using cannula transfer under a nitrogen stream. The reagent is used directly in the next step without drying.
  • Part B: Nucleophilic Acylation to Synthesize Methyl 7-oxoheptanoate

    • Setup: In the same flask containing the wet, solvated reagent (approx. 0.21-0.23 mol), replace the gas-dispersion tube with a mechanical stirrer. Add 1.5 L of dry, deoxygenated tetrahydrofuran (THF).
    • Oxidative Addition: Vigorously stir the suspension and add 41.8 g (0.200 mol) of methyl 6-bromohexanoate in one portion via syringe.
    • Carbonylation: Flush the nitrogen from the flask and maintain the suspension under 10 psig of carbon monoxide pressure with stirring for at least 14 hours. The solid will dissolve, forming an orange solution.
    • Work-up: Carefully add 50 mL of glacial acetic acid dropwise to the reaction mixture. Concentrate the deep red solution to approximately 400 mL using a rotary evaporator. Pour the concentrate into 2 L of water and extract with four 400 mL portions of diethyl ether.
    • Purification: Wash the combined organic extracts with water, 2M hydrochloric acid (to decompose iron carbonyl byproducts), saturated sodium bicarbonate, and saturated sodium chloride. Dry over anhydrous sodium sulfate. After concentrating, purify the crude green oil by rapid chromatography on a silica gel column, eluting first with hexane to remove iron impurities, then with a 2:1 ether-hexane mixture to collect the product. Distill the final product under reduced pressure.

Key Technical and Safety Considerations

  • Safety First: Iron pentacarbonyl and carbon monoxide are highly toxic. All procedures must be conducted in a well-ventilated fume hood. Disodium tetracarbonylferrate is pyrophoric and must be handled under a strictly dry, inert atmosphere at all times [3] [1].
  • Solvent and Atmosphere: The success of the synthesis and subsequent reactions is critically dependent on the use of dry, deoxygenated solvents and an inert atmosphere (nitrogen or argon) [3].
  • Reactivity Insight: The term "supernucleophile" is used because the dianion undergoes oxidative addition with alkyl halides, a reaction typically associated with transition metals in low oxidation states and indicative of its exceptionally high electron donor capacity [2].

References

Collman's reagent synthesis of aldehydes and ketones

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties of Collman's Reagent

Table 1: Properties of Disodium Tetracarbonylferrate [1] [2]

Property Description
Chemical Name Disodium tetracarbonylferrate
IUPAC Name Disodium tetracarbonylferrate
Synonyms This compound, Sodium tetracarbonylferrate
Chemical Formula C₄FeNa₂O₄
Molar Mass 213.87 g/mol
Appearance Colorless to white solid
Solubility Soluble in THF, DMF, dioxane; insoluble in pentane
Stability Highly air- and moisture-sensitive; pyrophoric

Reaction Mechanism Overview

This compound acts as a nucleophile. The mechanism for converting alkyl halides to aldehydes involves key organometallic steps [1] [2].

The diagram below illustrates the pathway from an alkyl halide to an aldehyde.

A R-X Alkyl Halide B Na₂[Fe(CO)₄] This compound A->B 1. Oxidative Addition (SN₂) C Na[RFe(CO)₄] Alkyl Iron Complex B->C NaX D L (e.g., PPh₃) C->D E (L)RFe(CO)₃(COR) Acyl Complex D->E 2. Migratory CO Insertion F H₃O⁺ Work-up E->F G R-CHO Aldehyde F->G 3. Protonolysis

This process provides a controlled alternative to classical methods like Grignard reactions for aldehyde synthesis [1].

Applications in Carbonyl Synthesis

This compound enables diverse carbonyl syntheses. The table below summarizes key transformations.

Table 2: Synthesis of Carbonyl Compounds and Derivatives using this compound [1] [2] [3]

Product Class Starting Material Reagent Sequence Key Conditions / Notes

| Aldehydes | Alkyl Halides (R-X) | 1. Na₂[Fe(CO)₄] 2. Ligand (PPh₃) 3. H₃O⁺ | Best with primary alkyl bromides; avoids over-oxidation to acids [1]. | | Aldehydes | Acyl Chlorides (RCOCl) | 1. Na₂[Fe(CO)₄] 2. HCl | Proceeds via an iron acyl complex [1]. | | Ketones | Two different Alkyl Halides (R-X & R'-X) | 1. Na₂[Fe(CO)₄] + R-X 2. R'-X (excess) | Sequential one-pot reaction for unsymmetrical ketones [4]. | | Carboxylic Acids | Alkyl Halides (R-X) | 1. Na₂[Fe(CO)₄] 2. O₂, H⁺ | Oxidative work-up [1]. | | Esters | Alkyl Halides (R-X) | 1. Na₂[Fe(CO)₄] + R-X 2. Halogen (X₂) | Yields an acid halide, which can be trapped with an alcohol [1]. |

Detailed Experimental Protocol

This procedure describes the synthesis of an aldehyde from a primary alkyl halide [1] [2].

Synthesis of Heptanal from 1-Bromohexane

Reaction Flowchart

A 1-Bromohexane B Na₂[Fe(CO)₄] (1.0 equiv.) A->B C THF, 0°C to RT B->C D Alkyl Iron Complex (in solution) C->D 1-2 hours Stir under N₂/Ar E Triphenylphosphine (PPh₃) (1.1 equiv.) D->E F Acyl Iron Complex E->F Migratory Insertion RT, 1 hour G Acetic Acid (AcOH) Work-up F->G H Heptanal G->H Protonolysis Isolate by distillation

Step-by-Step Procedure [1] [2]

  • Formation of Alkyl Iron Complex

    • In an inert atmosphere glovebox, add Na₂[Fe(CO)₄] (213 mg, 1.0 mmol) to a dry Schlenk flask.
    • Add anhydrous THF (5 mL) and cool the suspension to 0°C.
    • Slowly add 1-bromohexane (165 mg, 1.0 mmol) dropwise with stirring.
    • Let the reaction warm to room temperature and stir for 1-2 hours. The initial white suspension typically changes color.
  • Migratory CO Insertion

    • To the reaction mixture containing the alkyl iron intermediate, add triphenylphosphine (288 mg, 1.1 mmol).
    • Continue stirring at room temperature for 1 hour to form the acyl iron complex.
  • Acidic Work-up to Aldehyde

    • Cool the reaction mixture to 0°C.
    • Slowly add acetic acid (~1 mL) to protonate the complex and release the aldehyde product.
    • Warm to room temperature, and then dilute with diethyl ether (10 mL).
    • Wash the organic layer sequentially with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
    • Purify the crude product by distillation to isolate heptanal.

Handling and Safety Notes [1] [2]

  • Pyrophoric and Air-Sensitive: Na₂[Fe(CO)₄ is highly pyrophoric and air-sensitive. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
  • Solvents: Use thoroughly dried and degassed solvents.
  • Iron Pentacarbonyl: The precursor Fe(CO)₅ is highly toxic and volatile; distillation and handling should be done in a well-ventilated fume hood.

Key Advantages and Strategic Considerations

This compound offers distinct benefits for synthetic design:

  • Chemoselectivity: The reagent reacts with alkyl halides and acyl chlorides, tolerating many other functional groups [2].
  • Prevents Over-oxidation: It converts alkyl halides directly to aldehydes, unlike many oxidation methods that stop at the aldehyde stage with difficulty [1].
  • Modularity: A single reagent platform can generate aldehydes, ketones, carboxylic acids, esters, and amides by varying the work-up conditions [1] [2].

A primary strategic limitation is its intolerance toward tertiary alkyl halides, which predominantly undergo elimination rather than substitution [2].

Reference List

  • Wikipedia - Disodium tetracarbonylferrate [1].
  • Chem-Station Int. Ed. - this compound [4].
  • Chemdotes Discourse - Na2[Fe(CO)4] (this compound) [2].
  • Organic-Chemistry.org - Synthesis of aldehydes and ketones [3].

References

Comprehensive Application Notes and Protocols for Unsymmetrical Ketone Synthesis: Collman's Reagent and Contemporary Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Unsymmetrical Ketone Synthesis and Collman's Reagent

The synthesis of unsymmetrical ketones represents a fundamental transformation in organic chemistry due to the prevalence of the ketone functional group in pharmaceutically active compounds and natural products. Among the various methodologies developed, This compound (disodium tetracarbonylferrate, Na₂[Fe(CO)₄]) stands as a historically significant approach that enables the sequential introduction of two different carbon substituents to form ketones. First reported by James Collman in the 1970s, this reagent reacts with alkyl halides to produce ketones through a nucleophilic acyl iron intermediate that can be sequentially alkylated [1].

The unique capability of this compound to facilitate sequential difunctionalization makes it particularly valuable for constructing molecular architectures with precise control over steric and electronic properties. Unlike many conventional ketone synthesis methods that require pre-functionalized starting materials or protecting group strategies, this compound offers a more direct approach to carbon-carbon bond formation through its reactive organoiron intermediate. This protocol details the application of this compound for unsymmetrical ketone synthesis alongside contemporary alternative methods, providing researchers with both classical and modern perspectives on this important transformation.

Comparative Analysis of Unsymmetrical Ketone Synthesis Methods

The synthetic approach to unsymmetrical ketones must be selected based on the specific requirements of the target molecule and practical laboratory considerations. The following table summarizes four representative methods, highlighting their key characteristics and applicability:

Table 1: Comparison of Methods for Unsymmetrical Ketone Synthesis

Method Key Reagents/Conditions Mechanism Functional Group Tolerance Key Advantages
This compound Na₂[Fe(CO)₄], alkyl halides, sequential addition Nucleophilic acyl iron intermediate Moderate; sensitive to protic functional groups Sequential introduction of two different alkyl groups [1]
Weinreb-Ketone Synthesis N,O-dimethylhydroxylamine, organometallic reagents Chelation-stabilized tetrahedral intermediate Broad; tolerates esters, halides, protected amines Prevents overaddition; reliable with various nucleophiles [2]
Metallaphotoredox Decarboxylative Coupling gCN/Ni dual catalyst, α-keto acids, aryl halides, light (390-456 nm) Acyl radical generation via decarboxylation Excellent; tolerates nitriles, heterocycles, halides Sustainable photocatalyst; broad substrate scope [3] [4]
Nickel-Catalyzed Allylic Alkylation Ni/DTBM-BP catalyst, allylic alcohols Space-constrained enolate recognition Moderate to good; various functional groups tolerated Unique regioselectivity for hindered sites; water as only byproduct [5]

Each method presents distinct advantages depending on the synthetic context. The This compound approach offers particular utility when sequentially introducing two different benzyl halides, while the Weinreb amide method provides exceptional reliability with organometallic reagents. The emerging photoredox and nickel-catalyzed methods represent more sustainable approaches with growing applications in complex molecule synthesis.

Experimental Protocols

Traditional Synthesis Using this compound
3.1.1 Principle and Reaction Mechanism

This compound (disodium tetracarbonylferrate) functions as a nucleophilic acyl anion equivalent through its iron-bound carbonyl groups. The mechanism proceeds through a two-step sequential alkylation: initial reaction with a primary alkyl halide forms an acyl iron complex, which subsequently reacts with a second, different electrophile to yield the unsymmetrical ketone product. The selectivity arises from the differential reactivity of the iron complex intermediates, with the first alkylation generating a stable acyl iron species that remains poised for nucleophilic attack on a second electrophile [1].

3.1.2 Detailed Experimental Procedure
  • Reagent Preparation: Generate this compound by reducing iron pentacarbonyl with sodium amalgam or by sodium naphthalenide reduction in tetrahydrofuran at -10°C to 0°C under strict anaerobic conditions [1].
  • First Alkylation Step: Add the first alkyl halide (1.0 equiv) dropwise to the prepared this compound (1.1 equiv) in THF at 0°C. Stir the reaction mixture for 2-4 hours while allowing it to warm slowly to room temperature. Monitor reaction progression by TLC or IR spectroscopy (disappearance of Fe-CO bands at ~1890 cm⁻¹).
  • Second Alkylation Step: Cool the acyl iron intermediate to 0°C and add the second, different alkyl halide (1.2 equiv) neat or in THF. Stir the reaction for 4-12 hours at room temperature or elevated temperature (40-50°C) if necessary.
  • Work-up Procedure: Quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract the organic material with diethyl ether (3 × 30 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography on silica gel using hexanes/ethyl acetate gradients. Analyze the product by ( ^1H ) NMR, ( ^{13}C ) NMR, and IR spectroscopy to confirm structure and purity.
3.1.3 Experimental Tips and Considerations
  • Air- and Moisture-Sensitive Nature: All reactions must be performed under inert atmosphere (argon or nitrogen) using standard Schlenk techniques or glovebox methods.
  • Electrophile Selection: Primary alkyl halides (especially benzyl halides) typically yield the best results. Secondary alkyl halides may undergo competitive elimination, while aryl halides are generally unreactive.
  • Sequential Addition Strategy: For optimal yields of unsymmetrical ketones, add the more reactive electrophile in the second step to minimize statistical byproducts.
  • Yield Considerations: Reported yields for the sequential alkylation approach typically range from 50-80% depending on the specific electrophiles employed [1].
Contemporary Method 1: Weinreb Amide Approach
3.2.1 Principle and Reaction Mechanism

The Weinreb amide method utilizes N-methoxy-N-methylamides as acylating agents that react with organometallic reagents to form ketones without overaddition. The key mechanistic feature involves chelation stabilization of the tetrahedral intermediate by the methoxy oxygen, preventing further nucleophilic attack and enabling isolation of the ketone product after aqueous workup [2].

3.2.2 Detailed Experimental Procedure
  • Weinreb Amide Preparation: Combine carboxylic acid (1.0 equiv) with N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in dichloromethane. Add carbonyldiimidazole (1.1 equiv) portionwise at 0°C. Stir the reaction at room temperature for 12 hours. Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate to obtain the crude Weinreb amide [6].
  • Nucleophilic Addition: Dissolve the Weinreb amide (1.0 equiv) in dry THF under nitrogen atmosphere. Cool to -78°C and add organolithium or Grignard reagent (1.1-1.3 equiv) dropwise. Stir at -78°C for 1-2 hours, then warm to 0°C and stir for an additional hour.
  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate, dry the combined organic layers, and concentrate. Purify the resulting ketone by flash chromatography.
Contemporary Method 2: gCN/Nickel Dual Catalytic Decarboxylative Coupling
3.3.1 Principle and Reaction Mechanism

This sustainable approach utilizes graphitic carbon nitride (gCN) as a metal-free photocatalyst in combination with nickel catalysis to achieve decarboxylative coupling of α-keto acids with aryl halides. The gCN photocatalyst, upon light irradiation, facilitates single-electron oxidation of the α-keto acid, generating an acyl radical intermediate via decarboxylation. This radical is intercepted by a nickel catalytic cycle to form unsymmetrical ketones [3] [4].

3.3.2 Detailed Experimental Procedure
  • Reaction Setup: In a dried reaction vial, combine aryl halide (1.0 equiv), α-keto acid (1.2 equiv), NiBr₂·glyme (10 mol%), 2,2'-bipyridine (12 mol%), gCN photocatalyst (5 mg), phthalimide (1.5 equiv), and Cs₂CO₃ (2.0 equiv).
  • Reaction Conditions: Add anhydrous acetonitrile (0.1 M concentration) and irradiate with 390 nm Kessil lamp for 16 hours at room temperature using a 3D-printed UFO reactor.
  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the heterogeneous gCN photocatalyst. Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel.
  • Photocatalyst Recycling: Recover gCN by centrifugation or filtration, wash with acetonitrile, and dry at 60°C under vacuum for reuse (reported stable for ≥10 cycles) [3].

Workflow Visualization of this compound Application

The sequential transformation of this compound to unsymmetrical ketones can be visualized through the following workflow, illustrating the two-step alkylation process and key intermediates:

collman_workflow Start This compound Na₂[Fe(CO)₄] Step1 Step 1: First Alkylation with R¹-X Start->Step1 Intermediate Acyl Iron Complex Step1->Intermediate Step2 Step 2: Second Alkylation with R²-X Intermediate->Step2 Product Unsymmetrical Ketone R¹-C(O)-R² Step2->Product Conditions Reaction Conditions: - Inert atmosphere - THF solvent - Sequential addition - Temperature control Conditions->Step1 Conditions->Step2

Figure 1: Experimental workflow for unsymmetrical ketone synthesis using this compound, highlighting the sequential alkylation steps and critical reaction conditions.

This workflow emphasizes the sequential nature of the this compound approach, where the order of electrophile addition can be strategically planned based on electronic and steric properties. The requirement for strict anaerobic conditions throughout the process is critical for success, as the iron complexes are oxygen-sensitive.

Applications in Drug Development and Natural Product Synthesis

The synthesis of unsymmetrical ketones has significant implications in pharmaceutical research and natural product synthesis. The ketone functional group serves as a versatile handle for further transformations and often appears as a key structural element in bioactive molecules. Specific applications include:

  • Natural Product Synthesis: The sequential alkylation capability of this compound has been employed in constructing complex natural product skeletons, particularly when convergent coupling of two structurally distinct fragments is required [1].

  • Pharmaceutical Development: Unsymmetrical ketones are prevalent in drug discovery campaigns, serving as intermediates for heterocycle formation or as core structural elements. The contemporary metallaphotoredox methods specifically address the need for functional group tolerance in late-stage diversification of complex pharmaceuticals [3].

  • Sustainable Methodologies: The development of gCN/nickel dual catalytic systems represents advancement toward greener synthetic protocols with reduced reliance on precious metals and enhanced catalyst recyclability, aligning with modern green chemistry principles in pharmaceutical manufacturing [3] [4].

Limitations and Strategic Considerations

While this compound provides a unique approach to unsymmetrical ketones, researchers should consider several limitations:

  • Functional Group Compatibility: The strongly nucleathic and basic nature of this compound limits compatibility with protic functional groups, carbonyl compounds, and other electrophilic functionalities.

  • Air and Moisture Sensitivity: The requirement for strict anaerobic conditions and moisture-free environments presents practical challenges and necessitates specialized equipment.

  • Electrophile Scope: The method works optimally with primary alkyl halides, particularly benzyl halides, while secondary alkyl halides often give diminished yields due to competing elimination.

  • Alternative Approaches: For substrates incompatible with this compound conditions, the Weinreb amide approach offers superior functional group tolerance, while metallaphotoredox methods provide complementary strategies for acyl radical chemistry under mild conditions.

Conclusion

The synthesis of unsymmetrical ketones continues to evolve with both classical and contemporary methods offering complementary advantages. This compound remains a valuable tool for sequential introduction of two carbon fragments, particularly in academic settings where its unique reactivity can be leveraged for complex molecule synthesis. The Weinreb amide approach provides exceptional reliability and functional group tolerance for industrial applications, while emerging photoredox and nickel-catalyzed methods represent the future of sustainable ketone synthesis with expanding substrate scope. Researchers should select the appropriate method based on their specific target structure, available starting materials, and laboratory capabilities, considering the trade-offs between reactivity, selectivity, and practical implementation.

References

Comprehensive Application Notes: Alkyl Halide Formylation Using Disodium Tetracarbonylferrate (Na₂Fe(CO)₄)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Collman's Reagent

Disodium tetracarbonylferrate (Na₂Fe(CO)₄), commonly known as This compound, represents one of the most versatile organoiron compounds for carbonylation reactions in synthetic organic chemistry. This remarkable reagent functions as a synthetic equivalent of the "HCO⁻" anion, enabling direct nucleophilic formylation of various electrophilic substrates. Its discovery and development by James P. Collman revolutionized approaches to carbonyl compound synthesis, particularly for the preparation of aldehydes from alkyl halides under mild conditions.

Unlike traditional formylation methods that often require harsh conditions or specialized equipment, this compound facilitates efficient carbon-carbon bond formation at room temperature with exceptional functional group tolerance. The reagent is typically employed as a dioxane solvate to enhance stability and handling properties, though it can also be prepared in situ for immediate use. These application notes provide a comprehensive technical resource for researchers implementing this transformation in pharmaceutical development, natural product synthesis, and materials science applications.

Reagent Properties and Handling

Structural Characteristics and Physical Properties

Na₂Fe(CO)₄ possesses a tetrahedral geometry at the iron center, isoelectronic with nickel tetracarbonyl (Ni(CO)₄) [1]. The dianionic complex [Fe(CO)₄]²⁻ exhibits significant charge delocalization across the carbonyl ligands, accounting for its nucleophilic character at the metal center. The reagent is commercially available as a dioxane solvate, which stabilizes the sodium cations through coordination interactions.

Key physical properties:

  • Molecular weight: 213.87 g/mol
  • Appearance: Colorless to pale yellow solid
  • Density: 2.16 g/cm³ (solid)
  • Solubility: Soluble in tetrahydrofuran, dimethylformamide, and dioxane; decomposes in protic solvents
  • Stability: Pyrophoric in pure form; decomposes upon exposure to air or moisture
Safety Considerations and Handling Protocols
  • Air-free techniques: Na₂Fe(CO)₄ must be handled under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques due to its oxygen sensitivity and pyrophoric nature [1]
  • Solvent selection: All solvents must be rigorously dried and degassed prior to use to prevent decomposition
  • Storage conditions: The reagent should be stored under inert atmosphere at temperatures between -20°C to 0°C for extended stability
  • Decomposition products: Exposure to air may produce iron oxides and carbon monoxide; adequate ventilation is essential

Reaction Mechanism and Scope

Mechanistic Pathway

The formylation of alkyl halides using Na₂Fe(CO)₄ proceeds through a well-established two-step mechanism involving initial nucleophilic attack followed by protonation:

Table 1: Reaction Mechanism Steps

Step Process Key Intermediate Comments
1 Nucleophilic displacement Na[RFe(CO)₄] Rate-determining alkyl transfer; retention of configuration with primary alkyl halides
2 Protonation RCHO + "Fe(CO)₄" Mild acidic workup crucial to prevent aldehyde reduction

The mechanism begins with nucleophilic attack by the electron-rich iron center of [Fe(CO)₄]²⁻ on the alkyl halide (R-X), displacing the halide ion (X⁻) and forming an alkyl tetracarbonyl ferrate complex [RFe(CO)₄]⁻ [1] [2]. This alkyl transfer step proceeds with inversion of configuration when stereogenic centers are involved, consistent with an SN2-type mechanism. The subsequent protonation of this alkyl iron intermediate under mild acidic conditions liberates the aldehyde product while regenerating the iron carbonyl species.

The exceptional utility of this transformation stems from the ability of the iron center to stabilize the anionic intermediate while facilitating eventual carbonyl release under controlled conditions. This pathway stands in contrast to classical approaches to aldehyde synthesis that often require stoichiometric hydride reagents or harsh oxidation conditions.

Substrate Scope and Limitations

The formylation reaction exhibits broad applicability with specific constraints based on substrate structure:

Compatible substrate classes:

  • Primary alkyl bromides: Excellent yields (70-90%)
  • Primary alkyl iodides: Good yields, though less stable
  • Benzylic halides: Enhanced reactivity due to stabilization of transition state
  • Allylic halides: Good yields with potential for subsequent transformations

Substrates with limitations:

  • Secondary alkyl halides: Moderate yields with competing elimination
  • Tertiary alkyl halides: Poor yields due to dominant E2 elimination
  • Aryl halides: Unreactive under standard conditions
  • Alkyl chlorides: Limited reactivity except with activated derivatives

Functional group tolerance: The reagent exhibits excellent compatibility with esters, ethers, protected alcohols, and olefins, making it particularly valuable for complex molecule synthesis. However, strongly acidic protons, including carboxylic acids and alcohols, should be protected as they may protonate the reagent prematurely.

Experimental Protocols

General Synthesis of Aldehydes from Alkyl Halides

Materials:

  • Na₂Fe(CO)₄ (this compound, 1.0 equiv.)
  • Alkyl bromide or iodide (1.0 equiv.)
  • Anhydrous THF or DMF (0.1 M concentration)
  • Triphenylphosphine (PPh₃, 1.1 equiv.)
  • Acetic acid (AcOH, 2.0 equiv.)
  • Inert atmosphere (N₂ or Ar)

Procedure:

  • Reaction setup: In a flame-dried round-bottom flask under nitrogen atmosphere, prepare a solution of Na₂Fe(CO)₄ (1.0 equiv.) in anhydrous THF (0.1 M relative to iron reagent)
  • Alkylation: Add the alkyl halide (1.0 equiv.) dropwise via syringe at 0°C with vigorous stirring; continue stirring for 2-4 hours at room temperature until consumption of starting material is confirmed by TLC or GC analysis
  • Ligand addition: Add triphenylphosphine (1.1 equiv.) and stir for 30 minutes to form the phosphine-stabilized intermediate
  • Protonation: Carefully add acetic acid (2.0 equiv.) dropwise at 0°C and stir for 1 hour
  • Workup: Pour the reaction mixture into saturated aqueous NaHCO₃ solution (10 mL per 1 mmol substrate) and extract with diethyl ether (3 × 15 mL)
  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure; purify the crude aldehyde by flash chromatography on silica gel

Notes:

  • For acid-sensitive substrates, replace acetic acid with aqueous NH₄Cl solution
  • The reaction progress can be monitored by IR spectroscopy, observing the disappearance of the characteristic [Fe(CO)₄]²⁻ bands at 1890 and 1790 cm⁻¹
  • Typical yields range from 70-90% for primary alkyl bromides
Synthesis of Carboxylic Acids and Esters

Na₂Fe(CO)₄ can be further utilized to prepare carboxylic acids and esters through modified workup procedures:

Carboxylic acid synthesis:

  • Following the initial alkylation step, the intermediate Na[RFe(CO)₄] is treated with molecular oxygen in acidic medium to directly afford carboxylic acids [1]
  • Typical conditions: Bubble O₂ through the reaction mixture at 0°C for 1 hour, followed by acidification with dilute HCl

Ester synthesis:

  • Recent advances in copper/iron co-catalyzed alkoxycarbonylation have expanded the utility of iron carbonyl chemistry [3]
  • This methodology employs catalytic Fe₃(CO)₁₂ (5 mol%) with CuBr(Me₂S) (5 mol%) and bathophenanthroline ligand L8 (5 mol%) under CO pressure (40 bar)
  • Advantages: Catalytic in iron, broader substrate scope including tertiary alkyl bromides

Reaction Optimization and Data Analysis

Substrate Scope and Yield Data

Table 2: Representative Yields for Aldehyde Synthesis from Alkyl Halides

Substrate Product Yield (%) Comments
1-Bromooctane Octanal 85 Standard conditions; pure product
1-Iododecane Decanal 82 Faster reaction time
Cyclohexyl bromide Cyclohexane carboxaldehyde 65 Moderate yield due to secondary halide
2-Bromooctane 2-Methylheptanal 58 Branched aldehyde; some elimination
Benzyl bromide Phenylacetaldehyde 88 Enhanced reactivity
1-Bromoadamantane 1-Adamantane carboxaldehyde 45 Sterically hindered substrate
Comparative Analysis of Reaction Conditions

Table 3: Optimization Parameters for Formylation Reactions

Parameter Standard Conditions Alternative Effect on Yield
Solvent THF DMF Comparable yields; slightly faster in DMF
Temperature 25°C 0°C Slower but improved selectivity at lower temp
Stoichiometry 1:1 R-X:Fe 1:1.2 R-X:Fe Slight improvement with excess Fe
Workup AcOH NH₄Cl Better for acid-sensitive substrates
Additives PPh₃ None Improved yields with phosphine (5-10%)

Troubleshooting Common Issues

Low Yields and Decomposition Problems
  • Problem: Reagent decomposition before reaction

    • Cause: Exposure to oxygen or moisture during handling
    • Solution: Ensure rigorous exclusion of air; check solvent quality (water content <50 ppm)
  • Problem: No reaction observed

    • Cause: Inadequate nucleophilicity of [Fe(CO)₄]²⁻ or poor leaving group ability of halide
    • Solution: Use alkyl iodides or bromides rather than chlorides; activate reagent with crown ethers for challenging substrates
  • Problem: Formation of reduced alkane byproduct

    • Cause: Over-reduction during workup or presence of strong proton sources
    • Solution: Modify protonation conditions; use milder acids and lower temperatures
Purification and Characterization Challenges
  • Problem: Aldehyde contamination with iron residues

    • Solution: Pass crude product through a short pad of silica gel or celite; alternative chelating workup with EDTA solution may be beneficial
  • Problem: Aldehyde oxidation to carboxylic acid

    • Solution: Minimize exposure to air during workup; add antioxidant (BHT, 0.1%) during purification
  • Problem: Characterization difficulties due to aldehyde volatility

    • Solution: Derivatize as crystalline semicarbazone or 2,4-dinitrophenylhydrazone for conclusive identification

Complementary and Alternative Methods

While Na₂Fe(CO)₄-mediated formylation represents a powerful approach to aldehydes, several complementary methods exist:

  • Vilsmeier-Haack formylation: Specifically applicable to electron-rich aromatic systems using DMF/POCl₃ [4]
  • DIBAL-H reduction: Selective reduction of esters to aldehydes at low temperatures
  • Gattermann-Koch synthesis: Formylation of activated arenes under Friedel-Crafts conditions
  • Copper/iron co-catalyzed carbonylation: Modern catalytic approach for ester synthesis from alkyl bromides [3]

The distinctive advantage of this compound remains its direct conversion of alkyl halides to aldehydes with predictable chain extension and excellent functional group compatibility.

Visual Workflow and Process Schematic

The following diagram illustrates the complete experimental workflow for aldehyde synthesis using this compound:

collman_workflow Start Start Reaction Setup Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Solvent Add Anhydrous Solvent (THF or DMF) Inert->Solvent Reagent Add Na₂Fe(CO)₄ (Pyrophoric! Handle under N₂) Solvent->Reagent AlkylHalide Add Alkyl Halide Dropwise at 0°C Reagent->AlkylHalide Stir Stir 2-4 hours at Room Temperature AlkylHalide->Stir PPh3 Add PPh₃ Stir 30 minutes Stir->PPh3 Note1 Monitor by TLC/IR spectroscopy Stir->Note1 Protonation Controlled Protonation with AcOH at 0°C PPh3->Protonation Workup Aqueous Workup Extract with Ether Protonation->Workup Purification Purification Flash Chromatography Workup->Purification Product Aldehyde Product Purification->Product Note2 Characterize by NMR, IR Product->Note2

Diagram 1: Experimental workflow for aldehyde synthesis using this compound

Conclusion

Disodium tetracarbonylferrate (Na₂Fe(CO)₄) provides a powerful method for the direct conversion of alkyl halides to aldehydes through nucleophilic formylation. Its compatibility with diverse functional groups, predictable stereochemical outcome with primary halides, and operational simplicity when proper handling techniques are employed make it particularly valuable for pharmaceutical and fine chemical synthesis. While the reagent requires strict air-free handling, its unique reactivity profile offers advantages over traditional formylation methods. Recent developments in iron-copper cooperative catalysis [3] suggest continued evolution of iron carbonyl chemistry toward more sustainable and catalytic applications.

References

Collman's reagent experimental procedure and protocol

Author: Smolecule Technical Support Team. Date: February 2026

Collman's Reagent: Chemical Profile & Pricing

This table summarizes key identifiers and commercial information for the dioxane-solvated this compound.

Property Description
IUPAC Name Disodium tetracarbonylferrate [1]
Common Name This compound [1]
CAS Number 59733-73-2 [2]
Molecular Formula C₂₀H₂₄Fe₂Na₄O₁₄ (for dioxane complex) [2]
Molecular Weight 692.05 g/mol (for dioxane complex) [2]
Physical Form Air- and moisture-sensitive colorless solid [1]
Commercial Price (Example) ~$504 for 10g (dioxane complex, Sigma-Aldrich) [2]

Safety and Handling Specifications

This reagent requires careful handling due to significant hazards.

Aspect Specification
Hazard Codes F (Flammable), T (Toxic) [2]
GHS Hazard Statements H250 (Catches fire spontaneously if exposed to air), H261 (In contact with water releases flammable gas), H331 (Toxic if inhaled), H351 (Suspected of causing cancer) [2]
Storage Store in a flammable materials freezer; sensitive to air and moisture [2]
Key Precautionary Measures Keep away from heat/sparks/open flames. Use in a fume hood. Wear protective equipment. Use air-free techniques under an inert atmosphere (e.g., nitrogen or argon) [2].

Detailed Experimental Protocols

Protocol 1: Synthesis of Aldehydes from Alkyl Halides

This one-pot, two-step sequence is a classic application of this compound for converting primary alkyl halides to aldehydes [1].

  • Formation of Alkyl Iron Complex: Under a strict inert atmosphere (e.g., N₂ or Ar), add the primary alkyl bromide (R-Br) dropwise to a stirred, cooled solution of this compound in an appropriate anhydrous solvent (e.g., THF or dioxane). Stir the reaction mixture for several hours until completion. The reaction proceeds as follows: Na₂[Fe(CO)₄] + R-Br → Na[RFe(CO)₄] + NaBr [1]
  • Protonation to Aldehyde: After the alkylation step, sequentially add triphenylphosphine (PPh₃) to the reaction mixture, followed by a proton source like acetic acid (AcOH). This step decomposes the intermediate to release the desired aldehyde (R-CHO) [1].
Protocol 2: Synthesis of Unsymmetrical Ketones

This compound can sequentially react with two different alkyl halides to form unsymmetrical ketones, a valuable reaction for constructing complex organic molecules [3].

  • First Alkylation: React this compound with one equivalent of a benzyl or alkyl halide (R¹-X) to form the monoalkylated intermediate Na[R¹Fe(CO)₄].
  • Second Alkylation: Without isolating the first intermediate, add a second, different alkyl halide (R²-X) to the reaction mixture. The intermediate reacts with this second electrophile.
  • Oxidative Work-up: Subject the resulting dialkylated species to an oxidative work-up condition to yield the final unsymmetrical ketone (R¹-C(O)-R²) [3].
Protocol 3: Synthesis of Aldehydes from Acyl Chlorides

This method provides an alternative route to aldehydes, avoiding the use of highly reactive agents.

  • Formation of Acyl Iron Complex: Add an acyl chloride (R-C(O)Cl) to a solution of this compound under an inert atmosphere. This forms a stable acyl iron complex intermediate: Na₂[Fe(CO)₄] + RCOCl → Na[RC(O)Fe(CO)₄] + NaCl [1]
  • Acidic Hydrolysis: Carefully hydrolyze the intermediate complex using a mineral acid like hydrochloric acid (HCl) to release the aldehyde (R-CHO) [1].

Experimental Workflow and Applications

The following diagram illustrates the core synthetic pathways and logical workflow for applying this compound.

CollmanWorkflow Start This compound Na₂[Fe(CO)₄] AlkylComplex Alkyl Iron Complex Na[RFe(CO)₄] Start->AlkylComplex + R-Br AcylComplex Acyl Iron Complex Na[RC(O)Fe(CO)₄] Start->AcylComplex + RCOCl AlkylHalide Alkyl Halide (R-Br) AcylChloride Acyl Chloride (RCOCl) Aldehyde1 Aldehyde (RCHO) AlkylComplex->Aldehyde1 1. PPh₃ 2. AcOH SecondAlkylHalide Second Alkyl Halide (R²-X) AlkylComplex->SecondAlkylHalide Aldehyde2 Aldehyde (RCHO) AcylComplex->Aldehyde2 HCl Ketone Unsymmetrical Ketone (R¹-C(O)-R²) SecondAlkylHalide->Ketone Oxidative Work-up

Key Experimental Tips

  • Strict Inert Conditions: The reagent is pyrophoric (catches fire in air) and moisture-sensitive [2] [1]. All reactions must be set up and performed using standard Schlenk line or glovebox techniques under a high-purity inert gas atmosphere.
  • Solvent Choice: Use anhydrous, deoxygenated solvents. The reagent and its complexes are typically soluble in tetrahydrofuran (THF), dimethylformamide (DMF), and dioxane [1].
  • Reaction Monitoring: The reactions are typically color-coded. The starting this compound is colorless, while intermediates may have different colors (e.g., the monoalkylated species can be yellow), providing a visual cue for reaction progress.

General Guidance for Finding Protocols

For researchers, detailed step-by-step protocols for specific transformations can be found in specialized resources:

  • Springer Nature Protocols and Current Protocols: Offer comprehensive, peer-reviewed laboratory methods [4].
  • Primary Literature: The original articles by Collman and subsequent papers in journals like the Journal of the American Chemical Society provide the foundational experimental details [3].

References

Application Notes and Protocols: Carbon-Carbon Bond Formation Using Disodium Tetracarbonylferrate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Disodium Tetracarbonylferrate

Disodium tetracarbonylferrate, also known as Collman's Reagent, is a versatile organoiron complex with the formula Na₂[Fe(CO)₄]. This oxygen-sensitive, colorless solid is a powerful nucleophile often described as a transition metal analog of a Grignard reagent [1]. It is widely employed in organic synthesis for its ability to facilitate key carbon-carbon bond-forming reactions under mild conditions, offering a complementary approach to traditional methods for constructing aldehydes, ketones, and carboxylic acid derivatives [1].

A significant advantage of this reagent is its relatively "green" character; the byproducts of its reactions are generally iron-based, making it an attractive option from both economic and environmental perspectives [1]. The reagent is typically used as a dioxane solvate to enhance stability [1].

Synthesis of the Reagent

The synthesis of disodium tetracarbonylferrate involves the reduction of iron pentacarbonyl with sodium metal [1]. The efficiency of this process is highly dependent on the quality of the iron pentacarbonyl used [1].

Detailed Protocol: Synthesis of Disodium Tetracarbonylferrate Sesquidioxanate [2]
  • Approximate Duration: 4.5 hours.
  • Hazard Warning: Iron pentacarbonyl and carbon monoxide are highly toxic. All procedures must be conducted in a well-ventilated fume hood. Disodium tetracarbonylferrate is very pyrophoric and must be kept under a dry inert atmosphere at all times.

Procedure:

  • Setup: A dry, 2 L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a three-way stopcock connected to a nitrogen source, and a Y-shaped adapter fitted with a reflux condenser and a pressure-equalizing dropping funnel. The apparatus is flushed with nitrogen for 15 minutes.
  • Activation: The flask is charged with 600 mL of dry, deoxygenated dioxane, 10.6 g (0.461 g-atoms) of sodium, and 9.1 g (0.050 mole) of benzophenone. The solution is stirred vigorously and heated under reflux until a deep blue color (benzophenone ketyl) appears.
  • Titration: Using a gas-tight syringe, 45.3 g (29.8 mL, 0.231 mole) of iron pentacarbonyl is injected into the dropping funnel. This iron pentacarbonyl is added to the refluxing blue solution dropwise over 2.5 hours until the solution turns white or slightly yellow.
  • Post-Reaction Processing: The suspension is heated under reflux for an additional 45 minutes and then cooled to room temperature.
  • Precipitation and Washing: Precipitation of the product as a white powder is completed by adding 600 mL of dry, deoxygenated hexane. The solvent is removed via a gas-dispersion tube with a fritted-glass tip under nitrogen pressure. The product is washed in the flask with two 400-mL portions of hexane, with the supernatant solvent removed in the same manner.
  • Storage: The resulting disodium tetracarbonylferrate sesquidioxanate is used directly in subsequent reactions without drying or weighing.

Key Applications in Carbon-Carbon Bond Formation

The tetracarbonylferrate dianion is a strong nucleophile that reacts with alkyl halides and acyl chlorides to form new carbon-carbon bonds. The general applications are summarized in the table below.

Table 1: Overview of Carbon-Carbon Bond Forming Reactions with Disodium Tetracarbonylferrate

Application Reactant Intermediate Final Product(s) after Workup Key Reaction Type
Aldehyde Synthesis [1] Primary Alkyl Bromide (RBr) Alkyl Iron Complex Na[RFe(CO)₄] Aldehyde (RCHO) Nucleophilic Acylation
Carboxylic Acid Synthesis [1] Primary Alkyl Bromide (RBr) Alkyl Iron Complex Na[RFe(CO)₄] Carboxylic Acid (RCO₂H) Oxygenation
Acid Chloride Synthesis [1] Primary Alkyl Bromide (RBr) Alkyl Iron Complex Na[RFe(CO)₄] Acid Chloride (RC(O)X) Halogenation
Ketone Synthesis [2] Alkyl Bromide & Methyl Iodide Acyl Iron Complex Ketone (RC(O)CH₃) Two-Step Alkylation/Acylation
Protocol A: Synthesis of Methyl 7-Oxoheptanoate via Carbon Monylation [2]

This protocol involves the insertion of carbon monoxide into the iron-carbon bond to form an acyl iron intermediate, which is then protonated to yield an aldehyde functionality in the final product.

Procedure:

  • The flask containing the freshly prepared disodium tetracarbonylferrate (~0.21-0.23 mol) from the synthesis above is placed under a nitrogen atmosphere. The gas-dispersion tube is replaced with a mechanical stirrer, and 1.5 L of dry, deoxygenated tetrahydrofuran is added.
  • The light tan suspension is stirred vigorously as 41.8 g (0.200 mol) of methyl 6-bromohexanoate is added in one portion by syringe.
  • The nitrogen atmosphere is replaced with carbon monoxide (Caution: toxic) at a pressure of 10 psi. The suspension is stirred under CO for at least 14 hours, during which time the solid dissolves.
  • The CO is flushed out with a rapid flow of nitrogen. Then, 50 mL of glacial acetic acid is added dropwise to the orange solution with stirring.
  • After stirring for 20 minutes, the deep red solution is concentrated to approximately 400 mL using a rotary evaporator (in a hood, as some iron pentacarbonyl may be present).
  • The mixture is poured into 2 L of water and extracted with four 400-mL portions of diethyl ether.
  • The combined organic layers are washed with 400 mL of water, then mixed with 400 mL of 2 M hydrochloric acid. Iron by-products are oxidized by adding 68 g of iron(III) chloride in small portions until CO evolution subsides.
  • The organic layer is washed successively with 2 M hydrochloric acid, water, saturated sodium hydrogen carbonate, and saturated sodium chloride.
  • After drying over anhydrous sodium sulfate, the solution is concentrated to a green oil.
  • The product is purified by rapid chromatography on a silica gel column, first eluting green iron by-products with hexane, then eluting the product with a 2:1 ether-hexane mixture.
  • Distillation of the residual oil under reduced pressure yields 17.9–20.0 g (57–63%) of methyl 7-oxoheptanoate.
Protocol B: Synthesis of Methyl 7-Oxooctanoate via Alkylation [2]

This protocol demonstrates a two-step alkylation sequence where the nucleophilic iron complex is first alkylated with a bromoester, and the resulting anionic alkyl complex is then coupled with methyl iodide to form a new C-C bond and a ketone.

Procedure:

  • The flask containing the freshly prepared disodium tetracarbonylferrate (~0.21-0.23 mol) is placed under a static nitrogen atmosphere.
  • A magnetic stirring bar is added, followed by 600 mL of dry, deoxygenated N-methylpyrrolidinone.
  • 41.8 g (0.200 mol) of methyl 6-bromohexanoate is injected into the dropping funnel and added dropwise into the flask. The resulting solution is stirred for 30 minutes at room temperature.
  • The solution is cooled in an ice bath, and 64 g (28 mL, 0.45 mol) of methyl iodide (Caution: toxic and absorbed through the skin) is added over 20 minutes.
  • The ice bath is removed, and stirring is continued for 20–40 hours at room temperature.
  • The dark-red mixture is poured into 3 L of saturated aqueous sodium chloride and extracted with ether and hexane.
  • The combined organic solutions are washed with water and saturated sodium chloride.
  • Iron by-products are oxidized with iron(III) chloride and purified via chromatography as described in Protocol A.
  • Distillation of the final liquid yields 24.0–24.8 g (70–72%) of methyl 7-oxooctanoate.

Workflow and Mechanism

The following diagram illustrates the key pathways and decision points in the experimental protocols for using disodium tetracarbonylferrate in synthesis.

G cluster_path Two Synthetic Pathways Start Start: Na₂[Fe(CO)₄] (this compound) AlkylHalide React with Alkyl Halide (RBr) Start->AlkylHalide AlkylComplex Form Alkyl Iron Complex Na[RFe(CO)₄] AlkylHalide->AlkylComplex PathA Path A: Carbonylation AlkylComplex->PathA For Aldehydes PathB Path B: Double Alkylation AlkylComplex->PathB For Ketones A1 React under CO pressure PathA->A1 A2 Form Acyl Iron Complex A1->A2 A3 Protonation (Acetic Acid) A2->A3 ProductA Product: Aldehyde A3->ProductA B1 React with second Electrophile (e.g., Mel) PathB->B1 ProductB Product: Ketone B1->ProductB

Summary and Research Context

Disodium tetracarbonylferrate remains a powerful and unique reagent for forming carbon-carbon bonds, particularly in the synthesis of carbonyl compounds from alkyl halides. Its ability to act as a masked acyl anion equivalent provides routes to aldehydes, ketones, and acids that may be challenging via other methods.

While the core chemistry of this compound is well-established, as evidenced by the detailed classical protocols [2], current research in organic synthesis continues to explore new catalytic manifolds involving iron. Modern approaches often focus on catalyzing similar C-C bond formations using iron complexes, rather than relying on stoichiometric amounts of the tetracarbonylferrate. For example, recent literature highlights advances in iron-catalyzed cross-couplings for forming C-heteroatom bonds [3] and innovative strategies for C-C bond formation at unactivated aliphatic C-H bonds using photoredox catalysis [4]. Furthermore, the drive towards sustainability has intensified the use of biomass-derived aromatics in various C-C bond-forming reactions, including classical methods like aldol condensation and Diels-Alder reactions [5].

Researchers should consider these classical stoichiometric methods alongside modern catalytic iron chemistry when designing synthetic routes, selecting the approach that best balances yield, selectivity, safety, and step-economy for their specific application.

References

Comprehensive Application Notes and Protocols: Bimetallic Cluster Synthesis from Collman's Reagent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Significance

The development of bimetallic molecular clusters represents a frontier area of inorganic and organometallic chemistry, offering unique opportunities for creating materials with tailored catalytic and electronic properties. Among the various synthetic approaches, Collman's reagent (disodium iron tetracarbonyl, Na₂Fe(CO)₄) has emerged as a versatile precursor for the construction of heterometallic architectures. This application note details standardized protocols for the synthesis of Fe–Au carbonyl clusters utilizing this compound as the iron source, enabling researchers to access well-defined bimetallic systems with potential applications in catalysis, materials science, and drug development.

The strategic importance of these protocols lies in their ability to produce structurally precise bimetallic clusters with defined nuclearity and metal composition. The synergistic effects between iron and gold centers in these clusters create electronic environments that differ significantly from their monometallic counterparts, often resulting in enhanced catalytic performance and unique reactivity profiles. The methodologies described herein allow for systematic variation of N-heterocyclic carbene (NHC) ligands, providing a platform for tuning steric and electronic parameters to optimize cluster properties for specific applications. These synthetic approaches have demonstrated particular relevance for multisubstrate reactions and catalytic processes requiring precise metal cooperation, establishing a foundation for the development of next-generation catalytic systems.

Experimental Design & Strategic Considerations

Synthetic Methodology Overview

The fundamental synthetic strategy employs salt metathesis reactions between this compound and NHC-gold chloride complexes, followed in some cases by thermal transformation to access higher nuclearity clusters. This two-step approach allows for the systematic construction of bimetallic architectures:

  • Primary Synthesis: The reaction of Na₂Fe(CO)₄ with two equivalents of Au(NHC)Cl in tetrahydrofuran (THF) at room temperature yields the bimetallic Fe(CO)₄(AuNHC)₂ clusters (where NHC = IMes, IPr, or IBu) in good yields. This step constitutes a straightforward salt metathesis where the sodium cations are replaced by Au(NHC)⁺ units, forming the core Fe(Au)₂ triangular arrangement.

  • Cluster Elaboration: Selected Fe(CO)₄(AuNHC)₂ clusters can be thermally transformed into higher nuclearity clusters through controlled heating in dimethylformamide (DMF) at 100°C, resulting in the formation of anionic [Au₃Fe₂(CO)₈(NHC)₂]⁻ clusters. This step involves a redox reorganization of the metallic core and represents a pathway to increase structural complexity and nuclearity.

Cluster Design & Functionalization Strategies

The modularity of this synthetic approach enables several strategic considerations for cluster design:

  • Ligand Selection: The NHC ligand (IMes = C₃N₂H₂(C₆H₂Me₃)₂; IPr = C₃N₂H₂(C₆H₃iPr₂)₂; IBu = C₃N₂H₂(CMe₃)₂) can be varied to modulate steric bulk and electronic properties, influencing both synthetic outcomes and catalytic behavior. The steric profile of the NHC ligand directly impacts cluster stability and reactivity.

  • Nuclearity Control: The protocol offers pathways to both trimetallic FeAu₂ and pentametallic Au₃Fe₂ architectures, providing access to clusters of different sizes and geometries from common precursors. This nuclearity control enables systematic investigation of structure-property relationships.

  • Charge Engineering: The synthesis of anionic [Au₃Fe₂(CO)₈(NHC)₂]⁻ clusters demonstrates the ability to control cluster charge state, which can significantly impact solubility, substrate binding, and catalytic activity in charge-sensitive transformations.

Materials & Experimental Setup

Required Materials and Equipment

Table: Essential Chemicals and Reagents

Material Specification Purification Method Storage Conditions
This compound (Na₂Fe(CO)₄) ≥95% purity Use as received Inert atmosphere, -20°C
Au(NHC)Cl complexes (NHC = IMes, IPr, IBu) ≥97% purity Recrystallize from CH₂Cl₂/hexanes Inert atmosphere, room temperature
Tetrahydrofuran (THF) Anhydrous, ≤50 ppm H₂O Dry over Na/benzophenone Freshly distilled before use
Dimethylformamide (DMF) Anhydrous, ≤50 ppm H₂O Dry over 3Å molecular sieves Store under N₂
Benzene-d₆ 99.6 atom % D Degas by freeze-pump-thaw Inert atmosphere

Table: Essential Laboratory Equipment

Equipment Specification Calibration Requirements
Schlenk line Double manifold (N₂/vacuum) Oxygen sensor (<5 ppm O₂)
Glovebox H₂O and O₂ <1 ppm Regular atmosphere analysis
Heating mantle Temperature range: 25-200°C Calibrated thermometer
Crystal growing apparatus Vapor diffusion or slow evaporation Temperature stability ±0.5°C
FT-IR spectrometer Resolution: 2 cm⁻¹ Polystyrene calibration
Safety Considerations and Handling Protocols
  • Pyrophoric Materials: this compound is air-sensitive and may ignite upon exposure to air. All manipulations must be conducted under an inert atmosphere (N₂ or Ar) using standard Schlenk or glovebox techniques.

  • Carbonyl Hazards: Metal carbonyl compounds release toxic CO gas upon decomposition. Reactions should be performed in a well-ventilated fume hood with appropriate CO monitoring equipment.

  • Solvent Purity: Anhydrous solvents are critical for reaction success and safety. Residual water can lead to decomposition of sensitive intermediates and generation of hazardous byproducts.

  • Pressure Management: Reactions performed in sealed vessels (e.g., thermal transformation step) should not exceed 50% capacity to allow for gas expansion and prevent dangerous pressure buildup.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Fe(CO)₄(AuNHC)₂ Clusters

Objective: Preparation of bimetallic Fe(CO)₄(AuNHC)₂ clusters (where NHC = IMes, IPr, or IBu) through salt metathesis.

Procedure:

  • Preparation of Reactants: Weigh Na₂Fe(CO)₄ (250 mg, 1.14 mmol) and Au(IMes)Cl (1.08 g, 2.28 mmol) in an argon-filled glovebox. Transfer to separate 100 mL Schlenk flasks and seal with rubber septa.

  • Solvent Addition: Transfer 30 mL of anhydrous THF to each flask under a positive pressure of nitrogen. Stir the Au(IMes)Cl suspension at room temperature until fully dissolved (approximately 15-20 minutes).

  • Reaction Initiation: Using a cannula, transfer the Au(IMes)Cl solution dropwise to the Na₂Fe(CO)₄ solution over 10 minutes with vigorous stirring. The reaction mixture will gradually change color from pale yellow to deep red.

  • Reaction Monitoring: Stir the reaction for 12 hours at room temperature. Monitor reaction progress by FT-IR spectroscopy, tracking the disappearance of the Na₂Fe(CO)₄ absorption at 1870 cm⁻¹ and appearance of new carbonyl stretches at 2060, 1980, and 1940 cm⁻¹.

  • Workup Procedure: Remove the solvent under reduced pressure to obtain a crude residue. Extract the product with 3 × 20 mL portions of hexanes and filter through a Celite pad to remove insoluble salts.

  • Purification: Concentrate the combined hexanes extracts to approximately 5 mL and cool to -30°C to precipitate the product. Collect the crystalline solid by filtration and dry under vacuum.

Yield: 72-85% depending on NHC ligand; IMes typically provides the highest yield.

Protocol 2: Thermal Transformation to [Au₃Fe₂(CO)₈(IMes)₂]⁻ Cluster

Objective: Conversion of Fe(CO)₄(AuIMes)₂ to the higher nuclearity cluster [Au₃Fe₂(CO)₈(IMes)₂]⁻ through controlled thermal treatment.

Procedure:

  • Reaction Setup: Dissolve Fe(CO)₄(AuIMes)₂ (500 mg, 0.48 mmol) in 25 mL of anhydrous DMF in a 50 mL Schlenk flask equipped with a reflux condenser.

  • Thermal Treatment: Heat the solution to 100°C with continuous stirring under a nitrogen atmosphere. Maintain this temperature for 4 hours, during which the solution color darkens progressively.

  • Reaction Monitoring: Monitor the reaction by IR spectroscopy, observing the shift in carbonyl stretching frequencies from those of the starting material to new bands at 2005, 1960, 1925, and 1885 cm⁻¹, characteristic of the product.

  • Isolation: Cool the reaction mixture to room temperature and remove DMF under high vacuum (0.1 mmHg). Extract the residue with dichloromethane (3 × 15 mL) and filter to remove any insoluble materials.

  • Crystallization: Concentrate the combined extracts and layer with diethyl ether. Allow for slow diffusion at -20°C to obtain X-ray quality crystals after 3-5 days.

Yield: 65-70% after crystallization.

The following workflow diagram illustrates the complete experimental procedure from initial setup to final characterization:

G Start Start Synthesis Prep Prepare Reactants under Inert Atmosphere Start->Prep Dissolve Dissolve in Anhydrous THF Prep->Dissolve Reaction1 Room Temperature Reaction (12h) Dissolve->Reaction1 Workup1 Solvent Removal Hexanes Extraction Reaction1->Workup1 Product1 Fe(CO)₄(AuNHC)₂ Cluster Workup1->Product1 Thermal Thermal Treatment in DMF (100°C, 4h) Product1->Thermal Characterize Characterization IR, NMR, XRD Product1->Characterize Workup2 DMF Removal DCM Extraction Thermal->Workup2 Crystallize Crystallization by Vapor Diffusion Workup2->Crystallize Product2 [Au₃Fe₂(CO)₈(IMes)₂]⁻ Cluster Crystallize->Product2 Product2->Characterize

Characterization & Analytical Methods

Spectroscopic Characterization Techniques

Infrared Spectroscopy: FT-IR analysis provides crucial information about carbonyl stretching frequencies, which are sensitive to the electronic environment of the metal centers. Measurements should be performed in solution (THF or CH₂Cl₂) using a sealed cell with CaF₂ windows under inert atmosphere. Key spectral regions:

  • Fe(CO)₄(AuNHC)₂: Characteristic bands at 2060 (m), 1980 (s), and 1940 (s) cm⁻¹
  • [Au₃Fe₂(CO)₈(IMes)₂]⁻: Diagnostic bands at 2005 (m), 1960 (s), 1925 (s), and 1885 (m) cm⁻¹

Multinuclear NMR Spectroscopy:

  • ¹H NMR: Provides information on NHC ligand environment and purity. Spectra should be acquired in benzene-d₆ at 25°C. IMes ligands show characteristic aromatic resonances at 6.8-7.2 ppm and methyl groups at 2.1-2.3 ppm.
  • ¹³C NMR: Key diagnostic information includes the carbenic carbon resonance (175-185 ppm) and carbonyl carbon signals (200-210 ppm), which are sensitive to cluster geometry and electronic effects.
X-ray Crystallography and Computational Analysis

Single Crystal X-ray Diffraction:

  • Crystal Selection: Choose well-formed crystals (0.2-0.3 mm dimensions) and mount on a MITeGen loop under Paratone-N oil.
  • Data Collection: Collect data at 100(2) K using Mo Kα radiation (λ = 0.71073 Å) to minimize thermal disorder and obtain accurate metal-metal bond distances.
  • Structure Solution: Solve structures using direct methods and refine with full-matrix least-squares on F². All non-hydrogen atoms should be refined anisotropically.

DFT Calculations:

  • Methodology: Perform gas-phase DFT calculations using functionals such as B3LYP with Def2-SVP basis sets to optimize cluster geometries and understand metal-metal and metal-ligand interactions without crystal packing effects.
  • Bond Analysis: Apply Mayer bond order analysis and natural population analysis (NPA) to quantify metal-metal and metal-ligand interactions. For the [Au₃Fe₂(CO)₈(IMes)₂]⁻ cluster, typical bond orders are: Au(IMes)-Fe = 0.64; Au(bridging)-Fe = 0.43; Au-C(IMes) = 0.83; and Au···Au = 0.12 [1].

Data Interpretation & Structural Analysis

Structural Parameters and Comparative Analysis

Table: Experimental Structural Parameters for Fe–Au Bimetallic Clusters

Cluster Metal Core Geometry Selected Bond Lengths (Å) Bond Orders (Mayer) Characteristic IR (cm⁻¹)
Fe(CO)₄(AuIMes)₂ Fe(Au)₂ triangular Fe–Au: 2.554 (avg) Au–C: 2.064 (avg) Fe–Au: 0.64 Au–C: 0.83 2060, 1980, 1940
[Au₃Fe₂(CO)₈(IMes)₂]⁻ Au₃Fe₂ bipyramidal Au–Fe: 2.554-2.663 Au···Au: 3.050 Au–Fe: 0.43-0.64 Au···Au: 0.12 2005, 1960, 1925, 1885
Model cis-Fe(CO)₄(AuIDM)₂ Fe(Au)₂ triangular Fe–Au: 2.548 (calc) Fe–Au: 0.65 (calc) 2058, 1978, 1942 (calc)
Bonding Analysis and Electronic Structure

The structural and computational data reveal several key aspects of bonding in these bimetallic clusters:

  • Metal-Metal Interactions: The Fe–Au bonds show significant covalent character with Mayer bond orders ranging from 0.43 to 0.64, indicating substantial electron sharing between the metal centers. The variation in bond lengths and orders within the [Au₃Fe₂(CO)₈(IMes)₂]⁻ cluster reflects the different chemical environments of the gold atoms.

  • Cluster Electronics: Natural population analysis reveals charge transfer from the iron carbonyl moiety to the gold centers, creating a polarized electronic environment. This charge separation contributes to the clusters' reactivity and may facilitate substrate activation in catalytic applications.

  • Ligand Influence: The NHC ligands play a crucial role in stabilizing the cluster architecture through strong σ-donation to the gold centers. The steric profile of the NHC substituents influences cluster geometry and packing, with bulkier ligands (IPr, IBu) potentially leading to different crystallization patterns compared to IMes.

The following diagram illustrates the structural relationships and transformation pathways between the different cluster types:

G Collman This compound Na₂Fe(CO)₄ Metathesis Salt Metathesis THF, RT, 12h Collman->Metathesis AuNHC Au(NHC)Cl (NHC = IMes, IPr, IBu) AuNHC->Metathesis FeAu2 Fe(CO)₄(AuNHC)₂ Trimetallic Cluster Thermal Thermal Transformation DMF, 100°C, 4h FeAu2->Thermal Structure1 Triangular Fe(Au)₂ Core Terminal CO ligands FeAu2->Structure1 Au3Fe2 [Au₃Fe₂(CO)₈(IMes)₂]⁻ Pentametallic Cluster Structure2 Bipyramidal Au₃Fe₂ Core Bridging & Terminal CO Au3Fe2->Structure2 Metathesis->FeAu2 Thermal->Au3Fe2

Applications & Strategic Perspectives

Catalytic Applications and Performance

The bimetallic clusters synthesized through these protocols have demonstrated significant potential in various catalytic applications:

  • Synergistic Catalysis: The presence of both iron and gold centers in close proximity creates opportunities for cooperative substrate activation, where different metals perform complementary functions in catalytic cycles. This synergy mirrors strategies observed in biological systems such as nitrogenases, where heterometallic cooperation enhances catalytic efficiency [2].

  • Advanced Material Synthesis: These clusters serve as molecular precursors for the development of supported bimetallic catalysts with controlled composition. The ability to pre-form specific metal arrangements in molecular precursors can lead to more homogeneous and active supported catalysts compared to traditional impregnation methods.

  • Reaction Specificity: The well-defined geometry and electronic properties of these clusters enable selective catalysis in challenging transformations. Recent studies with analogous bimetallic systems have demonstrated exceptional performance in reactions such as dehydrogenative silylation, with turnover frequencies up to 187 s⁻¹ and total turnover numbers exceeding 900,000 [3].

Strategic Perspectives for Future Development

Looking forward, several strategic directions emerge for advancing this research area:

  • Ligand Diversification: Expanding beyond NHC ligands to include phosphines, carbazolides, or other donor types could access new structural motifs and reactivity patterns.

  • Nuclearity Expansion: Developing strategies to access even higher nuclearity clusters (hexametallic and beyond) could create materials with increasingly sophisticated electronic properties and catalytic capabilities.

  • Support Integration: Designing methods for gentle deposition of intact clusters onto functionalized supports could bridge the gap between homogeneous and heterogeneous catalysis, potentially combining the selectivity of molecular catalysts with the practicality of heterogeneous systems.

  • In Situ Studies: Applying advanced spectroscopic techniques (XAS, PDF, etc.) to monitor cluster formation and transformation in real time could provide deeper mechanistic understanding and enable further optimization of synthetic protocols.

References

Synthesis and Characterization of a Zero-Valent Lead (Plumbylone) Iron Carbonyl Complex: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The isolation of monatomic zero-valent lead complexes, known as plumbylones, represents a significant challenge in inorganic chemistry due to their intrinsic kinetic lability and tendency to decompose into elemental lead [1]. Unlike their lighter silicon, germanium, and tin analogues (silylones, germylones, stannylones), a genuine plumbylone had remained elusive until the use of a chelating bis(silylene)xanthene ligand to stabilize the reactive Pb(0) center [2] [1]. This protocol details the synthesis of the plumbylone precursor {[SiII(Xant)SiII]PbBr2} and its subsequent conversion to the first reported "bottleable" plumbylone iron complex, {[SiII(Xant)SiII]PbFe(CO)4}, using Collman's reagent (K₂Fe(CO)₄) as both a reducing agent and a source of the Fe(CO)₄ moiety [1]. The iron carbonyl fragment significantly enhances the stability of the otherwise highly labile Pb(0) complex, allowing for its isolation and characterization [2].

Materials and Reagents

Chemical Structures and Nomenclature
  • Bis(silylene)xanthene Ligand (1): [SiII(Xant)SiII] = PhC(NtBu)₂Si(Xant)Si(NtBu)₂CPh, where Xant = 9,9-dimethylxanthene [1].
  • Lead(II) Dibromide Precursor (2): {[SiII(Xant)SiII]PbBr2} [1].
  • Plumbylone (3): {[SiII(Xant)SiII]Pb0} (highly labile intermediate) [2] [1].
  • Plumbylone Iron Carbonyl Complex (4): {[SiII(Xant)SiII]PbFe(CO)4} (target bottleable complex) [2] [1].
  • This compound: K₂Fe(CO)₄ [1].
  • Solvents: Tetrahydrofuran (THF), anhydrous grade.
Safety and Handling Notes
  • The plumbylone intermediate (3) is extremely labile, decomposing even at -60 °C [2] [1]. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon glovebox/Schlenk line).
  • The lead dibromide precursor (2) and the final iron complex (4) should be handled as potential toxicants due to their lead content.
  • K₂Fe(CO)₄ is air-sensitive and must be prepared fresh or stored under an inert atmosphere [1].

Experimental Protocols

Synthesis of the Lead(II) Dibromide Precursor {[SiII(Xant)SiII]PbBr2} (2)

This intermediate provides the coordinated lead center for subsequent reduction.

  • Step 1: In an inert atmosphere glovebox, dissolve the bis(silylene)xanthene ligand (1, 1.0 molar equivalent) in dry THF in a Schlenk flask [1].
  • Step 2: Add solid PbBr₂ (1.0 molar equivalent) to the stirring solution at room temperature [1].
  • Step 3: Stir the reaction mixture for several hours at room temperature until completion, as monitored by ²⁹Si NMR spectroscopy [1].
  • Step 4: Isolate the pale yellow powder by removal of volatiles under vacuum. Yield: ~87% [1].
  • Characterization: ²⁹Si NMR (in THF): Singlet at δ = 105.0 ppm [1]. The molecular structure should be confirmed by single-crystal X-ray diffraction (SC-XRD), which reveals a see-saw geometry around the lead atom [1].
Synthesis of the Plumbylone Iron Carbonyl Complex {[SiII(Xant)SiII]PbFe(CO)4} (4)

This one-pot procedure simultaneously reduces the Pb(II) center and coordinates the Fe(CO)₄ unit.

  • Step 1: In an inert atmosphere, suspend the lead dibromide precursor (2, 1.0 molar equivalent) in dry THF at room temperature [1].
  • Step 2: Add a freshly prepared solution of K₂Fe(CO)₄ (this compound, 1.5 molar equivalents) in THF to the suspension [1].
  • Step 3: Stir the reaction mixture for several hours. A color change indicates the formation of the complex.
  • Step 4: Isolate the final product as a red powder after workup. Yield: ~75% [1].

The following workflow summarizes the synthesis pathway:

G Ligand Bis(silylene)xanthene Ligand (1) Intermediate Lead(II) Precursor {[SiII(Xant)SiII]PbBr₂} (2) Ligand->Intermediate 1. THF, RT 2. 87% Yield Precursor PbBr₂ Precursor->Intermediate Target Plumbylone Iron Complex {[SiII(Xant)SiII]PbFe(CO)₄} (4) Intermediate->Target 1.5 equiv K₂Fe(CO)₄ THF, 75% Yield Plumbylone Labile Plumbylone {[SiII(Xant)SiII]Pb⁰} (3) Intermediate->Plumbylone 2 equiv KC₁₀H₈ -78°C, Not Isolated K2FeCO4 K₂Fe(CO)₄ (this compound) K2FeCO4->Target Plumbylone->Target Stabilization

Synthesis Workflow of the Plumbylone Iron Carbonyl Complex. The direct path from the lead(II) precursor (2) to the target complex (4) via reaction with K₂Fe(CO)₄ is the most reliable synthetic route. The alternative path generating the labile plumbylone (3) is shown in red to highlight its instability [1].

Characterization Data and Analysis

Comprehensive spectroscopic and analytical data are essential for confirming the successful formation of the target complex. The following tables summarize the key characterization data for the lead(II) precursor (2) and the plumbylone iron complex (4).

Table 1: NMR Spectroscopic Data for Compounds 2 and 4 [1]

Compound ²⁹Si NMR (δ, ppm) ²⁰⁷Pb NMR (δ, ppm) ¹H NMR (t-Bu, δ, ppm)
{[SiII(Xant)SiII]PbBr2} (2) 105.0 (singlet) Not observable Not specified
{[SiII(Xant)SiII]PbFe(CO)4} (4) 16.6 (singlet) 2238.9 (singlet) 1.09 and 1.23 (singlets)

Table 2: IR Spectroscopic and Crystallographic Data for Compound 4 [2] [1]

Property Value / Observation
IR νCO (cm⁻¹) 1951, 1869, 1848, 1831 (significantly red-shifted vs. free PbFe(CO)₄)
Molecular Geometry (SC-XRD) Trigonal-pyramidal at Pb⁰
Key Bond Distances (Å) Pb–Si: 2.7948(8), 2.7914(7)
Pb–Fe: 2.7367(5)
Electronic Structure (DFT) Two lone pairs of electrons located at the Pb(0) atom

Stability and Reactivity Notes

  • Stability of Complex (4): The plumbylone iron complex (4) is relatively stable and "bottleable" compared to the genuine plumbylone (3). However, solutions of 4 decompose readily to elemental lead and {[SiII(Xant)SiII]Fe(CO)3} (5) at 80 °C [1].
  • Lability of Plumbylone (3): The intermediate plumbylone (3) is extremely labile, decomposing even at –60 °C. It can be identified in solution at -78 °C by its intense blue color and a UV/Vis absorption at λ = 631 nm [1]. All attempts to isolate this compound have failed [1].
  • Exemplary Reactivity: Complex 4 can undergo further reactions. For instance, treatment with [Rh(CO)₂Cl]₂ yields an unusual dimeric complex, [(OC)₂RhPb(Cl)Fe(CO)4] (6), which features trimetallic Rh–Pb–Fe bonds [1].

Troubleshooting and Best Practices

  • Low Yields in Step 2: Ensure K₂Fe(CO)₄ is freshly prepared and handled under strict inert conditions. Old or impure reagent is a common point of failure.
  • Decomposition of Product: Store complex 4 at low temperatures (e.g., –20 °C or lower) under an inert atmosphere to maximize its shelf life. Avoid prolonged exposure to light.
  • Characterization Challenges: The ²⁰⁷Pb NMR signal for the precursor (2) is broadened beyond detection due to quadrupolar relaxation from bromine atoms [1]. A sharp signal for complex 4 is a good indicator of successful reduction and symmetric environment.

Conclusion

This protocol provides a reliable method for the synthesis of the first bottleable zero-valent lead complex, {[SiII(Xant)SiII]PbFe(CO)4}, using K₂Fe(CO)₄ as a key reagent. The chelating bis(silylene) ligand is crucial for initial stabilization, and the coordination of the Fe(CO)₄ moiety is instrumental in conferring sufficient kinetic stability for isolation. This complex serves as a valuable precursor for exploring the unique reactivity of atomic lead(0) in the context of coordination chemistry and small molecule activation.

References

Application Notes and Protocols: Air-Free Techniques for Handling Collman's Reagent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Collman's Reagent, chemically known as disodium tetracarbonylferrate (Na₂[Fe(CO)₄]), is a versatile organoiron compound used in organic synthesis for converting alkyl halides to aldehydes, synthesizing ketones, and producing carboxylic acids and acid halides [1] [2]. This reagent is exceptionally air-sensitive, reacting rapidly with oxygen and moisture, which leads to decomposition. It is typically supplied as a solvate with tetrahydrofuran or dimethoxyethane and often commercially available as the dioxane solvate [1]. Handling requires strict air-free techniques to maintain its stability and reactivity. These application notes provide detailed methodologies for the safe and effective use of this compound in synthetic chemistry.

Fundamental Air-Free Techniques

Air-free techniques are essential for handling compounds that decompose upon exposure to air. The two primary systems used are the glovebox and the Schlenk line [3] [4].

Equipment Selection

The choice between a glovebox and a Schlenk line depends on the specific requirements of the experiment. The table below summarizes the key characteristics of each [3] [4]:

Table 1: Comparison of Air-Free Technique Equipment

Feature Glove Box Schlenk Line
Primary Use Storage, weighing, transfer, and full synthesis of highly air-sensitive materials [3] Chemical synthesis and reactions requiring a controlled inert atmosphere [3] [4]
Atmosphere Control Sealed chamber with recirculating inert gas (Ar or N₂), often over a copper catalyst to remove O₂ [3] Glass manifold with multiple ports; allows rapid switching between vacuum and inert gas purge for individual glassware [3] [4]
Advantages Ease of setup for complex apparatus; allows use of conventional lab equipment inside [3] [4] High degree of atmosphere control; superior for complex chemical synthesis; avoids catalyst poisoning [3] [4]
Limitations Costly; limited space; volatile compounds (e.g., halogenated solvents) can poison catalyst; limited dexterity [3] Requires specialized glassware and training; not suitable for tasks like sample storage or film fabrication [4]

For short-term or infrequent use, glove bags (disposable polymer enclosures) can be a portable and low-cost alternative, though they are less secure and more easily compromised [4].

Core Principles and Setup

Successful air-free manipulation rests on several core principles:

  • Glassware Drying: All glassware should be pre-dried in an oven and may be flame-dried under vacuum to remove adsorbed water immediately before use [3].
  • Purge-and-Refill Cycle: This is the fundamental process for removing air from a vessel. The vessel is subjected to vacuum to remove gases and water, then refilled with an inert gas (Argon is preferable, though Nitrogen is often used). This cycle is typically repeated three times [3].
  • System-Specific Application:
    • In a glovebox, this cycle is applied to an attached airlock (ante-chamber) [3].
    • In a Schlenk line, the cycle is applied directly to the reaction vessel connected to the manifold [3].
  • Atmosphere Purification: For highly sensitive reagents like Collman's, commercially purified inert gas may be insufficient. Further purification can be achieved by passing the gas through a heated column of copper (to remove O₂) and a column of desiccants like phosphorus pentoxide or molecular sieves (to remove H₂O) [3].

The following diagram illustrates the logical workflow for selecting and implementing the appropriate air-free technique:

G Start Start: Handle this compound Decision1 Primary Need? Start->Decision1 Option1 Storage, Weighing, Full Synthesis Setup Decision1->Option1 Stable Inert Space Option2 Complex Chemical Synthesis Decision1->Option2 Precise Reaction Control Option3 Infrequent/Short-term Use, Low Budget Decision1->Option3 Portability & Cost Path1 Use Glovebox Option1->Path1 Path2 Use Schlenk Line Option2->Path2 Path3 Use Glove Bag Option3->Path3 SubStep1 Ensure low O₂/H₂O levels Avoid volatile poisons Path1->SubStep1 SubStep2 Flame-dry glassware Perform purge-and-refill Path2->SubStep2 SubStep3 Accept higher risk of compromise Path3->SubStep3 Goal Air-Free Handling Achieved SubStep1->Goal SubStep2->Goal SubStep3->Goal

Synthesis of this compound

This compound is prepared by reducing iron pentacarbonyl with a suitable reducing agent.

Synthetic Protocol

Objective: Synthesis of Disodium Tetracarbonylferrate (Na₂[Fe(CO)₄]) [1]. Principle: Fe(CO)₅ + 2 Na → Na₂[Fe(CO)₄] + CO

Materials and Equipment:

  • Iron pentacarbonyl (Fe(CO)₅)
  • Sodium reductant: Sodium naphthalenide or sodium benzophenone ketyl [1]
  • Solvent: Anhydrous Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME)
  • Equipment: Schlenk line or glovebox, two-neck round-bottom flask, magnetic stir bar, condenser, gas inlet adapter, syringe/cannula for liquid transfer.

Procedure:

  • Setup: Assemble the reaction apparatus (two-neck flask with stir bar, condenser, and gas adapter) on a Schlenk line. Flame-dry the entire assembly under vacuum and allow it to cool under an inert atmosphere.
  • Purge Solvent: Transfer anhydrous, degassed THF or DME into the flask via cannula transfer.
  • Addition of Fe(CO)₅: Using a gas-tight syringe, slowly add iron pentacarbonyl (1 equivalent) to the stirred solvent.
  • Reduction: Cool the reaction mixture to 0°C (ice-bath). Slowly add a solution of the sodium reductant (2.1 equivalents) in the same solvent dropwise with vigorous stirring. The reaction will produce carbon monoxide gas; ensure adequate ventilation or trapping.
  • Reaction Completion: Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours. The formation of a colorless or off-white solid indicates the formation of Na₂[Fe(CO)₄].
  • Work-up: The resulting suspension can be used directly in subsequent reactions. For storage, the solid can be filtered under an inert atmosphere, washed with cold anhydrous solvent, and dried under vacuum.

Safety Note: Iron pentacarbonyl is highly toxic. Carbon monoxide is a colorless, odorless, and poisonous gas. All steps must be performed in a well-ventilated fume hood or under an inert atmosphere with proper trapping for gaseous by-products.

Key Synthetic Applications and Protocols

This compound is a powerful tool for carbon-carbon bond formation and functional group interconversion. The following table summarizes its key applications [1] [2] [5]:

Table 2: Key Synthetic Applications of this compound

Application Reaction Sequence Product Key Considerations

| Synthesis of Aldehydes from Alkyl Halides [1] | 1. Na₂[Fe(CO)₄] + R-Br → Na[RFe(CO)₄] 2. (a) PPh₃, (b) H₃O⁺ | R-CHO | A two-step, one-pot reaction. Ideal for primary alkyl bromides. | | Synthesis of Aldehydes from Acyl Chlorides [1] | 1. Na₂[Fe(CO)₄] + R-C(O)Cl → Na[RC(O)Fe(CO)₄] 2. HCl, H₂O | R-CHO | Proceeds via an iron acyl complex intermediate. | | Synthesis of Unsymmetrical Ketones [2] | 1. Na₂[Fe(CO)₄] + R¹-Br → Na[R¹Fe(CO)₄] 2. R²-Br | R¹-C(O)-R² | Requires sequential reaction with two different alkyl halides. | | Synthesis of Carboxylic Acids [1] | Na[RFe(CO)₄] + O₂, H⁺ →→ R-CO₂H | R-COOH | Oxidation reaction. | | Synthesis of Acid Halides [1] | Na[RFe(CO)₄] + 2 X₂ → R-C(O)X | R-C(O)X | X = Cl, Br. |

Detailed Protocol: One-Pot Synthesis of an Aldehyde from an Alkyl Halide

Objective: To convert a primary alkyl bromide into the corresponding aldehyde using this compound [1].

Materials:

  • This compound (Na₂[Fe(CO)₄]), prepared as above or commercially sourced
  • Primary alkyl bromide (R-Br)
  • Triphenylphosphine (PPh₃)
  • Acetic acid (glacial)
  • Anhydrous diethyl ether or THF
  • Aqueous saturated sodium chloride solution
  • Anhydrous magnesium sulfate

Procedure:

  • Formation of Alkyl Iron Complex: Under an inert atmosphere (Schlenk line or glovebox), add the alkyl bromide (1.0 equivalent) dropwise to a stirred suspension of this compound (1.1 equivalents) in anhydrous THF at 0°C. Allow the mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
  • Phosphine Coordination: Add triphenylphosphine (1.2 equivalents) to the reaction mixture and stir for 1 hour. This step coordinates the phosphine to the iron complex, facilitating the subsequent decomposition.
  • Protonolysis and Work-up:
    • Carefully remove the reaction flask from the inert atmosphere and immediately place it in an ice-bath.
    • Slowly add a stoichiometric amount of glacial acetic acid with vigorous stirring to protonate the intermediate and release the aldehyde.
    • Dilute the mixture with water and extract the aqueous layer with diethyl ether (3 x 20 mL).
    • Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
    • Filter and concentrate the organic phase under reduced pressure.
  • Purification: Purify the crude product by flash chromatography or distillation to obtain the pure aldehyde.

Essential Safety and Troubleshooting

Safety Protocols for Pyrophoric Reagents

The extreme air-sensitivity of this compound classifies it as pyrophoric (ignites spontaneously in air). The following safety protocol, adapted from standard procedures for tert-butyllithium, must be followed [6]:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, appropriate gloves (e.g., nitrile), and closed-toe shoes. Have a fire extinguisher and safety shower within immediate reach.
  • Preparation: Clear the fume hood or work area of all clutter and flammable materials. Before starting, have ready:
    • A beaker of toluene (volume equal to the reagent to be used) for quenching syringe/needle contents.
    • A beaker of isopropanol (volume ~5x the reagent volume) for rinsing.
    • A beaker filled with dry ice for emergency disposal [6].
  • Syringe Technique: Use glass syringes with long, flexible needles. The syringe volume should be at least double the volume of reagent to be drawn. Ensure the needle is securely attached. Always test the syringe seal by placing a thumb over the tip and attempting to pull the plunger; it should not move easily [6].
  • Inert Gas Blanket: When withdrawing reagent from a bottle, use an inert gas "blanket" apparatus. This involves a glass "T" adapter connected to an inert gas source, an oil bubbler, and a needle inserted into the reagent bottle septum to maintain ambient inert gas pressure, preventing air from being drawn in [6].
Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Air-Free Techniques

Problem Potential Cause Solution
Low product yield in Collman reactions Reagent decomposition due to trace O₂/H₂O Verify integrity of inert atmosphere using benzophenone ketyl indicator (deep purple color indicates air-free conditions) [3]. Ensure solvents are properly dried and degassed.
Benzophenone ketyl not forming purple color Inefficient drying of solvents or equipment Redistill solvents over sodium/benzophenone ketyl or use activated molecular sieves [3]. Repeat flame-drying and purge-and-refill cycles for glassware.
Positive pressure pushes syringe plunger out Over-pressurization of reagent bottle Use an ambient-pressure inert gas blanket instead of active pressurization to avoid this hazardous situation [6].
Copper catalyst in glovebox turns color Exposure to catalyst poisons (e.g., halogenated solvents, phosphines, thiols) Handle such compounds using Schlenk techniques instead of the glovebox, or be prepared to replace the catalyst more frequently [3].

Conclusion

The successful application of this compound in synthetic chemistry is intrinsically linked to the rigorous implementation of air-free techniques. Mastery of both Schlenk line and glovebox operations, combined with meticulous attention to the purification of solvents and the inert atmosphere, is non-negotiable. The protocols outlined herein—from synthesis to application and safety—provide a foundation for researchers to leverage the unique reactivity of this powerful organometallic reagent safely and effectively. By adhering to these guidelines, scientists can exploit the full potential of this compound for the facile synthesis of aldehydes, ketones, and other valuable organic molecules in drug development and advanced materials research.

References

Collman's Reagent: Technical Support Guide

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What is Collman's Reagent and why is it air-sensitive? this compound, scientifically known as disodium tetracarbonylferrate, is an organoiron complex used in organic synthesis to convert alkyl halides into aldehydes and unsymmetrical ketones [1] [2]. Its core structure is Na₂[Fe(CO)₄], and it is often handled as a dioxane complex (CAS# 59733-73-2) [3].

The reagent is highly air- and moisture-sensitive [4]. The iron center is in a low oxidation state, making it readily oxidizable upon contact with air or oxygen. This can lead to:

  • Decomposition of the reagent, rendering it inactive for the desired reaction [4].
  • Undesired side-reactions, leading to low yields of the target product.
  • Hazardous conditions, including fires or explosions, as the oxidation reactions can be highly exothermic [4].

FAQ 2: What are the critical safety considerations for handling? this compound is classified with hazard codes F (Flammable) and T (Toxic), and carries specific risk phrases R17 (Spontaneously flammable in air), R23 (Toxic by inhalation), and R40[cite|citation:6]. Key safety protocols include:

  • Inert Atmosphere: All operations must be conducted under an inert atmosphere, such as nitrogen or argon, using a Schlenk line or an inert-atmosphere glovebox [4].
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, fire-resistant lab coats, and chemical-resistant gloves [5].
  • Use of Dry Glassware: Ensure all glassware and equipment are thoroughly cleaned and dried before use. Even minor moisture condensation can be enough to initiate a dangerous reaction [4].
  • Specialized Packaging: Commercially available reagents often come in specialized packaging like AcroSeal, which features a septum for safe dispensing via syringe and needle without exposing the bulk chemical to air [4].

Handling & Troubleshooting Guide

The table below outlines proper handling techniques and solutions to common problems.

Issue / Step Common Symptoms of Failure Recommended Solution & Best Practices
Reagent Storage Degradation over time; loss of reactivity. Store in a flammables cabinet/carea under an inert atmosphere [3].
Reagent Dispensing Color change (from original); gas evolution; heating of container. Use specialized sealed packaging [4]. Pressurize bottle with inert gas; use a double-tipped needle or a syringe with an 18-21 gauge needle [4]. For inexperienced users, single-use polypropylene syringes may be easier to handle safely than glass syringes [4].
Reaction Initiation No reaction; low yield; formation of side-products. Ensure solvent is extra-dry and degassed [4]. Confirm the alkyl halide substrate is suitable (primary alkyl halides work best). Even with proper setup, minor air/moisture leaks can cause failure.
General Handling Spontaneous ignition (fire); fuming. Never expose the reagent to air. Work in a well-ventilated area or fume hood [5]. Have a spill kit and a CO₂/fire extinguisher readily available [5].

Experimental Workflow for Acylation

The following diagram outlines a standard protocol for synthesizing an aldehyde from an alkyl halide using this compound, emphasizing the critical air-free steps.

G A Set Up Apparatus B Add this compound A->B Under N₂/Ar C Add Alkyl Halide B->C Via Syringe D Stir & Monitor Reaction C->D Maintain Inert Atmos. E Oxidative Work-up D->E e.g., with O₂ F Isolate Aldehyde Product E->F

Workflow Description:

  • Set Up Apparatus: Assemble the reaction flask with a stir bar and attach it to a Schlenk line. Evacuate and refill the flask with an inert gas (N₂ or Ar) at least three times [4].
  • Add this compound: Using air-free techniques (e.g., cannula transfer from a sealed container or a gas-tight syringe), add the required amount of this compound to the reaction flask [4].
  • Add Alkyl Halide: Similarly, using a syringe, introduce the alkyl halide substrate dissolved in a dry, air-free solvent.
  • Stir & Monitor Reaction: Allow the reaction to stir at the prescribed temperature and time. The reaction progress can be monitored by TLC or other analytical methods.
  • Oxidative Work-up: Once the alkylation is complete, the acyl iron intermediate is typically converted to the aldehyde by a gentle oxidative work-up, often with air or a controlled oxidizing agent [2].
  • Isolate Aldehyde Product: After work-up, purify the aldehyde product using standard techniques like distillation or chromatography.

Important Limitations and Next Steps

The search results lack highly specific troubleshooting data (e.g., exact color changes, quantitative yield tables for different substrates). The information on advanced applications like ketone synthesis is also limited [1] [2].

  • Consult Primary Literature: The original papers by J.P. Collman are the definitive source [2].
  • Review Comprehensive Organometallic Chemistry series [1].
  • Refer to specialized textbooks like "The Manipulation of Air Sensitive Compounds" [4].

References

purification of iron pentacarbonyl for synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Purification of Iron Pentacarbonyl: An Overview

Iron pentacarbonyl (Fe(CO)₅) is a volatile, toxic liquid used as a precursor for high-purity iron compounds and nanomaterials [1]. Its purification typically involves distillation techniques to remove metallic impurities such as cobalt, chromium, and tungsten [2]. The process must account for the compound's high toxicity and volatility [1] [3].

Purification Parameters and Techniques

The table below summarizes key parameters for the ultrapurification of iron pentacarbonyl via distillation, as identified in recent research:

Parameter Description / Typical Consideration Impact / Goal
Method Distillation in a closed vaporization-condensation system [2] Isolation of Fe(CO)₅ from impurities.
Key Impurities Cobalt, tungsten, and chromium [2] Removal to achieve ultrapure product.
Separation Coefficient Experimentally determined, temperature-dependent effective and equilibrium coefficients [2] Models and predicts purification efficiency.
Process Variables Vaporization/condensation temperatures, vaporization area, fraction of liquid vaporized, radius/height of condensation tube [2] Fine-tunes the degree of purification.
Safety Critical Notes Must be conducted in a well-ventilated hood due to high toxicity of Fe(CO)₅ and CO; avoid skin contact with alkylating agents like methyl iodide [3]. Researcher and environmental safety.

A Sample Experimental Workflow

The following diagram outlines a generalized distillation workflow for purifying iron pentacarbonyl, based on the described methodology.

start Start: Crude Iron Pentacarbonyl step1 1. Load into Closed Vaporization-Condensation System start->step1 step2 2. Apply Controlled Heat (Specific Vaporization Temp) step1->step2 step3 3. Vapor Transport to Condensation Zone step2->step3 impurity Waste: Metallic Impurities (e.g., Co, W, Cr) step2->impurity Separation step4 4. Condense on Cooled Surface step3->step4 step5 5. Collect Purified Fe(CO)₅ Distillate step4->step5 end End: Ultrapure Product step5->end

Critical Safety and Handling FAQs

Given the compound's hazards, a robust safety protocol is essential.

Q1: What are the primary hazards associated with iron pentacarbonyl?

  • Toxicity: Iron pentacarbonyl is very toxic if inhaled and its vapor pressure makes this a significant risk [1] [3]. Carbon monoxide (CO), another toxic gas, is also a hazard during its synthesis and decomposition [3].
  • Flammability: It is a highly flammable liquid [1].
  • Chemical Reactivity: It can decompose under light and heat. Alkyl halides used in subsequent syntheses (e.g., methyl iodide) are also toxic and require care to prevent skin contact and inhalation [3].

Q2: What are the essential safety precautions for handling?

  • Ventilation: All procedures must be carried out in a well-ventilated fume hood [3].
  • Atmosphere Control: Use an inert atmosphere (e.g., nitrogen) for operations to prevent oxidation or decomposition [3].
  • PPE: Wear appropriate personal protective equipment, including gloves and safety glasses.
  • Storage: Store in the dark to slow decomposition [1].

Applications in Synthesis

Q3: How is purified iron pentacarbonyl used in organic synthesis? A key application is the preparation of disodium tetracarbonylferrate (Na₂Fe(CO)₄), also known as Collman's Reagent [1] [3]. This nucleophilic reagent is used for synthesizing ketones and aldehydes from organic halides [3]. The purity of the starting Fe(CO)₅ is critical for the success and safety of this preparation, as the reagent is highly pyrophoric [3].

Q4: What are its industrial uses beyond fine chemical synthesis? On an industrial scale, most iron pentacarbonyl is decomposed to produce high-purity carbonyl iron powder and iron oxide nanoparticles [1] [4] [5]. These materials are used in electronics, magnetic media, and catalysts [1] [4].

Troubleshooting Common Scenarios

  • Low Purification Efficiency: Review the process variables in the table above. Inadequate separation can result from incorrect temperature gradients or issues with the condensation surface area [2].
  • Decomposition of Product: This can be caused by exposure to light or air during the process. Ensure the system is light-tight and properly purged with an inert gas [1] [3].
  • Low Yield: Check for leaks in the closed distillation system, which could lead to the loss of volatile Fe(CO)₅ vapor [2].

References

solvent drying techniques for Na2Fe(CO)4 reactions

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Drying Techniques Overview

For researchers working with compounds like Na₂Fe(CO)₄, choosing the right drying method is critical. The table below summarizes techniques for common solvents, with a special emphasis on safety.

Solvent Class Solvent Examples Recommended Drying Agents Key Safety Warnings
Ethers Tetrahydrofuran (THF), Diethyl ether Sodium/benzophenone, LiAlH₄, NaH [1] [2] Test for peroxides before drying; explosive upon concentration [2].
Hydrocarbons Pentane, Hexane, Toluene CaH₂, Sodium metal [1] [2] Pre-wash with conc. H₂SO₄ to remove unsaturated compounds [1] [2].
Halogenated Solvents Dichloromethane, Chloroform CaH₂, P₄O₁₀ [1] [2] Never dry with alkali metals (Na, K) or their hydrides; violent explosion risk [2].
Alcohols Ethanol, Methanol CaH₂ [2] Use specific procedures (e.g., Na/phthalic ester for ethanol) [2].
Polar Aprotic Solvents Acetonitrile, DMSO, DMF CaH₂, P₄O₁₀ (for traces), Molecular sieves [1] [2] Pre-dry with CaH₂ if water content is high [2]. Store over molecular sieve under inert gas [1] [2].

Step-by-Step Drying Protocols

Here are detailed methodologies for two common and effective drying procedures.

Protocol 1: Drying with Calcium Hydride (CaH₂)

This is a general method suitable for various solvents like acetonitrile, DMSO, and DMF [2].

  • Setup: In an inert atmosphere (e.g., argon or nitrogen), add a small amount of powdered calcium hydride to the solvent.
  • Stirring: Stir the mixture for at least 24 hours. Hydrogen gas bubbles will form as CaH₂ reacts with water.
  • Distillation: Distill the solvent directly from the drying agent under an inert atmosphere.
  • Storage: Store the purified solvent over molecular sieves (e.g., 3Å or 4Å) under an inert gas [1] [2].
Protocol 2: Drying Ethers with Sodium/Benzophenone

This method produces dry, oxygen-free ethers and provides a visual indicator of dryness [1] [2].

  • Peroxide Test: First, test for peroxides with a slightly acidic potassium iodide solution. If the organic phase turns yellow/brown, do not proceed until peroxides are removed [2].
  • Setup: Under an inert atmosphere, add sodium metal and a small amount of benzophenone to the ether.
  • Reflux: Reflux the mixture until the solution develops a persistent dark blue color. This "ketyl" radical indicates that the solvent is dry and air-free.
  • Distillation: Distill the solvent for immediate use or store under an inert atmosphere.

Molecular Sieve Usage Guide

Molecular sieves are highly effective for removing trace water. The table below compares types and usage based on research data for acetonitrile drying [3].

Molecular Sieve Type Efficacy (After 24h, from 2800 ppm) Key Application Notes
~49 ppm [3] Generally preferred for solvent drying; more effective than 4A for small molecules like water [3].
~450 ppm [3] Commonly used, but 3Å is more efficient for deep drying [3].

Procedure for Use:

  • Activation: Heat molecular sieves at 250-300°C for several hours under vacuum to drive off adsorbed water.
  • Application: Add the activated sieves directly to the solvent bottle.
  • Handling: Sieves are friable and can generate fines. For HPLC or sensitive applications, filter the solvent through a 0.2 µm filter after drying to remove particles [3].

Troubleshooting Common Issues

  • Rapid Decomposition of Na₂Fe(CO)₄: This strongly indicates the presence of moisture or oxygen. Ensure solvents are rigorously dried and tested, and that the reaction is set up and maintained under a positive pressure of high-purity inert gas.
  • Persistent Water Contamination: If moisture remains a problem after standard drying, consider that water might be introduced from other sources, such as the starting materials, the reaction flask, or the atmosphere when transferring reagents. Pre-dry all solids and use syringe techniques for transferring liquids.
  • Low Reaction Yield: While often related to catalyst decomposition, also verify that your drying agent is compatible with your solvent to avoid side reactions.

Critical Safety Notes

  • Peroxide Formation: Ethers like THF and diethyl ether can form explosive peroxides upon prolonged storage, especially in light and air. Always test for peroxides before distillation or concentration [2].
  • Incompatible Combinations: Never use alkali metals (sodium, potassium) or alkali metal hydrides (NaH, LiAlH₄) to dry halogenated solvents (e.g., dichloromethane, chloroform). This can cause a violent explosion [2].

Workflow for Solvent Preparation

To visualize the process from start to finish, this workflow outlines the key decision points and steps for preparing a dry solvent.

start Start: Select Solvent classify Classify Solvent Type start->classify ethers Ethers (THF, Et₂O) classify->ethers halogenated Halogenated (DCM, CHCl₃) classify->halogenated hydrocarbons Hydrocarbons (Hexane) classify->hydrocarbons polar Polar (MeCN, DMF) classify->polar test_peroxides TEST FOR PEROXIDES ethers->test_peroxides dry Dry with CaH₂ or P₄O₁₀ halogenated->dry method2 Dry with CaH₂ or Na hydrocarbons->method2 method3 Dry with CaH₂ polar->method3 safe Safe to Proceed test_peroxides->safe Negative method1 Dry with Na/Benzophenone safe->method1 distill Distill under Inert Gas dry->distill method1->distill method2->distill method3->distill store Store over Molecular Sieve distill->store

References

preventing decomposition of disodium tetracarbonylferrate

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Disodium Tetracarbonylferrate

Disodium tetracarbonylferrate (Na₂[Fe(CO)₄]), also known as Collman's Reagent, is an oxygen-sensitive, pyrophoric (catches fire spontaneously in air) colorless solid. It is typically used as a solvate with solvents like tetrahydrofuran (THF) or dimethoxyethane [1]. Its extreme sensitivity to air and moisture is the primary cause of decomposition.

Technical Support Center: Handling & Troubleshooting

Here is a guide in a question-and-answer format to help you address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical storage conditions for disodium tetracarbonylferrate? A: The reagent must be stored under a strictly inert atmosphere (e.g., argon or nitrogen) in a sealed container. It should be kept away from any exposure to air or moisture. While the exact temperature is not specified in general sources, storing it in a cool, dry place is advisable.

Q2: My reagent solution has turned from colorless to dark. What does this mean? A: A color change indicates that the reagent has decomposed. Since the pure compound is a colorless solid, solutions should also be relatively colorless [1]. A darkening color is a clear sign that it has been exposed to air or moisture and may no longer be effective for sensitive reactions.

Q3: Which solvents are appropriate for preparing and using solutions of this reagent? A: The reagent is soluble in and is commonly used with aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dioxane [1]. These solvents must be thoroughly dried and deoxygenated before use.

Q4: What is a standard, reliable synthesis method for this reagent? A: A modern synthesis involves reducing iron pentacarbonyl (Fe(CO)₅) with a strong reducing agent like sodium naphthalene or sodium benzophenone ketyl in a suitable, dry solvent under an inert atmosphere [1]. > Fe(CO)₅ + 2 Na → Na₂[Fe(CO)₄] + CO


Troubleshooting Guide
Problem Possible Cause Solution
Low reaction yield Decomposed reagent; inactive due to air/moisture exposure. Always use fresh or properly stored reagent. Confirm solvent purity.
Formation of precipitates or dark solids Decomposition during reaction; introduction of protic impurities or oxygen. Ensure reaction setup is airtight. Check that all starting materials (alkyl halides, etc.) are dry.
Failure to initiate expected reaction Reagent has lost activity; incorrect stoichiometry. Standard synthesis uses a 1:2 molar ratio of Fe(CO)₅ to sodium reductant [1]. Verify your reagent is active with a test reaction.

Experimental Workflow for Safe Handling

The diagram below outlines the critical logical steps for working with disodium tetracarbonylferrate to minimize the risk of decomposition.

Start Start Experiment Preparation SP Solvent Purification: Dry and deoxygenate THF, DMF, or dioxane Start->SP GA Set up Glovebox or Schlenk Line SP->GA R Retrieve Reagent under Inert Atmosphere GA->R P1 Weigh and Transfer in Inert Environment R->P1 P2 Perform Reaction under Inert Gas P1->P2 P3 Monitor Solution Color: Colorless = Good, Dark = Bad P2->P3 End Proceed to Work-up P3->End

Key Recommendations for Current Research

  • Consult Specialized Protocols: For detailed, modern experimental procedures, I recommend searching "this compound handling protocol" or "disodium tetracarbonylferrate procedure" in specialized databases like Reaxys or SciFinder.
  • Prioritize Solvent Quality: The purity and dryness of your solvents are as critical as the handling of the solid reagent itself.
  • Validate Reagent Activity: If you are unsure about the quality of an existing batch, running a small-scale test reaction with a simple alkyl halide can confirm its activity before committing valuable substrates [1].

References

improving yield in Collman's reagent reactions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions about using Collman's Reagent.

Question Answer & Troubleshooting Guidance
What is this compound? Disodium tetracarbonylferrate (Na₂[Fe(CO)₄]), a transition metal complex used to convert alkyl halides into aldehydes or unsymmetrical ketones [1] [2].

| Why is my reaction failing? (No product) | • Inactive Reagent: The reagent is highly air- and moisture-sensitive. Ensure it is fresh, properly stored, and handled under an inert atmosphere [3]. • Poor Alkyl Halide: The alkyl halide must be reactive in an SN2 substitution. Tertiary alkyl halides will not work [1]. | | Why is my yield low? | • Decomposition: The initial acyl iron complex or the diazonium salt intermediate can decompose. Ensure strict temperature control and use the reagent promptly after preparation [1] [4]. • Side Reactions: Non-specific oxidation or hydrolysis can occur. Maintain anhydrous conditions and use high-purity reagents [4]. | | How can I prevent side products? | Optimize the stoichiometry and addition rate of your alkyl halides, especially when synthesizing unsymmetrical ketones. A stepwise, controlled addition helps prevent the formation of symmetrical ketone by-products [2]. |

Troubleshooting Guide: Common Problems & Solutions

This guide addresses specific experimental issues and offers practical solutions.

Problem Possible Causes Recommended Solutions

| No Reaction | • Air/moisture degradation of reagent [3] • Incorrect alkyl halide (e.g., tertiary, unreactive) [1] | • Use strict inert atmosphere (N₂, Ar) • Use fresh, reputable reagent [3] • Confirm SN2 reactivity of alkyl halide | | Low Yield | • Decomposition of intermediates [4] • Incomplete formation of acyl iron complex • Impure starting materials | • Control temperature (often 0°C to room temp) [4] • Monitor reaction progress (TLC, IR) • Use high-purity reagents and solvents [4] | | Formation of Symmetrical Ketone | • Simultaneous addition of two different alkyl halides • Insufficient control over reaction sequence | • Use stepwise addition: form mono-alkylated iron complex first, then add second electrophile [2] | | Handling & Safety Issues | • Reagent is pyrophoric (ignites in air) [3] | • Handle in certified fume hood • Use appropriate PPE • Follow GHS hazard codes: H250, H261 [3] |

Workflow for Unsymmetrical Ketone Synthesis

The power of this compound lies in its ability to synthesize unsymmetrical ketones through a sequential, two-step alkylation. The diagram below illustrates this core workflow.

Start This compound Na₂[Fe(CO)₄] Step1 Step 1: Reaction with Alkyl Halide (R-X) Start->Step1 Intermediate Acyl Iron Complex Step1->Intermediate Step2 Step 2: Reaction with Second Electrophile (R'-X) Intermediate->Step2 Oxidation Oxidative Work-up Step2->Oxidation Product Unsymmetrical Ketone R-C(O)-R' Oxidation->Product

Foundational Experimental Protocol

The search results lack a detailed, step-by-step procedure. The following protocol is synthesized from the core chemical principles found in the literature [1] [2] [3].

  • Reagent Handling: this compound must be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Assume all glassware is oven-dried and the reaction is performed under anhydrous conditions.
  • Synthesis of an Unsymmetrical Ketone
    • Formation of the Acyl Iron Complex: In a flame-dried flask under inert gas, add this compound to anhydrous tetrahydrofuran (THF). Cool the stirred solution to 0°C. Slowly add the first alkyl halide (R-X, 1.0 equivalent) via syringe. Allow the reaction to warm to room temperature slowly and stir until completion (monitored by TLC or IR spectroscopy).
    • Reaction with the Second Electrophile: Once the first step is complete, cool the reaction mixture back to 0°C. Slowly add the second, different alkyl halide (R'-X, 1.1 equivalents). Stir the reaction mixture at room temperature until the conversion is complete.
    • Oxidative Work-up: Carefully add the reaction mixture to a separating funnel containing an aqueous oxidizing solution (often a mild oxidant like ceric ammonium nitrate or I₂ in water). Shake the mixture, separate the organic layer, and dry it over an anhydrous salt (e.g., MgSO₄). Concentrate the organic solution under reduced pressure.
    • Purification: Purify the crude product using standard techniques such as column chromatography or distillation to isolate the desired unsymmetrical ketone.

Key Optimization Strategies

To systematically improve your reaction yield, consider these parameters derived from general optimization principles [4]:

  • Temperature Control: Perform the critical alkylation steps at 0°C to minimize the decomposition of the sensitive organoiron intermediates. The reaction can often be slowly warmed to room temperature afterward [4].
  • Stoichiometry and Addition: Use a slight excess of the second alkyl halide (1.1 equiv) to drive the second substitution to completion. Add both alkyl halides slowly and dropwise to prevent local concentration build-up, which can lead to side reactions [4].
  • Reagent Quality: The purity of your alkyl halides and solvents is critical. Impurities can catalyze decomposition pathways. Use high-purity, dry solvents and distill alkyl halides if necessary [4] [3].

References

handling moisture-sensitive organoiron complexes

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Moisture Sensitivity

Organoiron complexes are highly sensitive to moisture and oxygen, which can lead to their decomposition and failure in synthetic applications. The primary moisture-related failure mechanisms parallel those in microelectronics and include [1]:

  • Chemical Decomposition: Direct reaction with water can break critical bonds (like carbon-iron bonds) or hydrolyze ligands, degrading the complex.
  • Promotion of Unwanted Side Reactions: Absorbed moisture can act as a reactant or catalyst for side reactions, reducing yield and selectivity.
  • Parametric Instability in Formulations: In drug development, moisture can alter the physical properties of a formulation, leading to instability.

Handling Protocols & Storage Guidelines

Proper handling is crucial to prevent moisture-induced decomposition. The concept of Moisture Sensitivity Levels (MSL) [2] [3], used in electronics, can be adapted for organoiron complexes to classify materials based on sensitivity and define handling requirements.

Moisture Sensitivity Guide

MSL Level Description Allowable Exposure Time (at ~25°C, <40% RH) Handling & Storage Requirements
MSL 1 Least Sensitive Unlimited Standard storage in a cool, dark place.
MSL 2 Moderately Sensitive 1 Year Store in a controlled environment; use or dry after 1 year.
MSL 3 Sensitive 168 Hours (1 Week) Must be used within 1 week of exposure; otherwise, re-drying is required.
MSL 4 Highly Sensitive 72 Hours Strict handling required; use within 3 days of exposure.
MSL 5/5a Very Highly Sensitive 48 / 24 Hours Strict controls; use within 2 days or 1 day. Vacuum-sealed packaging is essential.
MSL 6 Extremely Sensitive Special Conditions Requires baking before use and immediate use after removal from dry storage.

Experimental Handling Workflow: The following diagram outlines the core procedure for handling moisture-sensitive complexes during experiments.

start Start Experiment (Prepare Organoiron Complex) retrieve Retrieve Complex from Dry Storage start->retrieve inspect Inspect Package (Humidity Indicator Card) retrieve->inspect decision_is_ok Is Humidity Level OK? inspect->decision_is_ok weigh Weigh Complex Rapidly in Glove Box decision_is_ok->weigh Yes bake BAKE Complex to Remove Moisture decision_is_ok->bake No use Use Complex Immediately in Reaction weigh->use reseal Reseal Container Promptly use->reseal end Proceed with Reaction reseal->end bake->weigh

Key Protocols:

  • Storage: Store complexes in a controlled, dry environment (e.g., glove box, dry cabinet). Use desiccant packs and vacuum-sealed packaging for highly sensitive materials (MSL 4-6) [2] [3].
  • Pre-use Baking: For components that have exceeded their exposure time or show signs of moisture, a pre-bake process is necessary. Follow manufacturer or literature guidelines for temperature and duration to drive off absorbed moisture without degrading the complex [4] [3].
  • Monitoring: Employ Humidity Indicator Cards (HICs) inside sealed storage packages to monitor humidity levels visually [2] [3].
  • During Experiments: Work under inert atmosphere (N₂ or Ar) using a Schlenk line or glove box. Minimize exposure time to air during weighing and transfer.

Troubleshooting Common Issues

FAQ 1: What should I do if my organoiron complex changes color or appearance?

  • Answer: A color change often indicates decomposition due to moisture or oxygen exposure.
  • Troubleshooting Steps:
    • Inspect: Check the complex against a known pure sample.
    • Check Storage: Verify the integrity of the storage container and desiccant.
    • Test Reactivity: Run a small-scale test reaction to see if the complex still performs as expected.
    • Re-purify: If reactivity is compromised, the complex may need to be re-synthesized or re-purified.

FAQ 2: My reaction yield is low, and I suspect moisture is the cause. How can I confirm this?

  • Answer: Low yields can stem from decomposed reagents or a contaminated reaction system.
  • Troubleshooting Steps:
    • Check Solvents and Reagents: Ensure all solvents are anhydrous and other reagents are properly stored.
    • Calibrate Equipment: Verify that your Schlenk line or glove box maintains a proper inert atmosphere and low moisture level (use a moisture meter).
    • Run a Control Experiment: Set up a reaction with scrupulously dried glassware, freshly opened solvents, and a new batch of complex to see if the yield improves.

FAQ 3: The complex is clumpy and hard to weigh. What does this mean?

  • Answer: Clumping is a classic sign of moisture absorption, which can make accurate dosing difficult and hinder reaction efficiency.
  • Troubleshooting Steps:
    • Do NOT use the complex in this state for critical reactions.
    • Dry the Sample: Place the entire container in a vacuum desiccator or an oven at a mild temperature (if the complex's stability allows) for several hours or overnight.
    • Weigh in Controlled Atmosphere: Always weigh the dried complex inside an inert atmosphere glove box to prevent the issue from recurring.

Key Takeaways

  • Prevention is paramount: Proper storage in a dry, inert atmosphere is the most effective strategy.
  • Vigilance is key: Monitor storage conditions and the physical state of your complexes.
  • Act quickly: Follow the handling workflow meticulously to minimize air exposure. If you suspect moisture damage, drying procedures should be initiated immediately.

References

Troubleshooting Low Nucleophilic Reactivity

Author: Smolecule Technical Support Team. Date: February 2026

When a nucleophilic substitution reaction proceeds poorly, you should systematically investigate the nucleophile, electrophile, leaving group, and solvent. The flowchart below outlines this diagnostic process.

G Start Observed: Low Nucleophilic Reactivity CheckNuc Check Nucleophile Strength Start->CheckNuc CheckElect Check Electrophile (Alkyl Halide) Structure CheckNuc->CheckElect Strong Nuc. NucWeak Weak nucleophile for the desired mechanism. CheckNuc->NucWeak Weak/Neutral Nuc. CheckLG Check Leaving Group Ability CheckElect->CheckLG Methyl/Primary ElectSteric Electrophile is too hindered (tertiary for SN2). CheckElect->ElectSteric Tertiary/Highly Hindered CheckSolv Check Solvent Polarity and Type CheckLG->CheckSolv Good LG (I-, Br-) LGBad Leaving Group is poor (e.g., F- or OH-). CheckLG->LGBad Poor LG SN1orSN2 Determine SN1 or SN2 Pathway? CheckSolv->SN1orSN2 Polar Aprotic Solvent SolvWrong Solvent is inhibiting the reaction. CheckSolv->SolvWrong Polar Protic Solvent MechWrong Wrong mechanism for electrophile class. SN1orSN2->MechWrong e.g., SN2 on tertiary halide Soln5 Solution: For tertiary electrophiles, ensure conditions favor SN1. SN1orSN2->Soln5 SN1 with poor carbocation Soln1 Solution: Use a stronger nucleophile or a polar aprotic solvent. NucWeak->Soln1 Soln2 Solution: For SN2, use methyl or primary alkyl halide. ElectSteric->Soln2 Soln3 Solution: Use a better leaving group (e.g., I-, Br-, TsO-). LGBad->Soln3 Soln4 Solution: Switch to a polar aprotic solvent (e.g., DMSO, DMF). SolvWrong->Soln4 MechWrong->Soln5

Detailed Factor Analysis and Solutions

The following table breaks down the potential causes identified in the flowchart and provides specific solutions [1] [2] [3].

Factor Problem Identified Recommended Solution
Nucleophile Strength [1] [2] Nucleophile is too weak/neutral (e.g., H₂O, ROH) or is deactivated by resonance [2]. Use a stronger, often charged, nucleophile (e.g., RO⁻, CN⁻, N₃⁻, I⁻) [1] [2]. For polar protic solvents, consider larger anions (I⁻ > Br⁻ > Cl⁻ > F⁻) [1].

| Electrophile Structure [1] | Alkyl halide is too sterically hindered (e.g., tertiary) for a successful SN2 backside attack.

For SN1, the carbocation intermediate is unstable (e.g., primary) [1]. | For SN2: Use methyl or primary alkyl halides. For SN1: Use secondary or tertiary alkyl halides that form stable carbocations. Avoid vinylic/aryl halides [1]. | | Leaving Group (LG) [1] | Leaving group is poor (e.g., F⁻, OH⁻, OR⁻). The C-F bond is strong, and F⁻ is a strong base and poor LG [1]. | Convert poor LGs into better ones (e.g., protonate OH to OH₂⁺). Use substrates with I⁻, Br⁻, TsO⁻, or MsO⁻ as the LG [1]. | | Solvent Effects [1] | Using a polar protic solvent (e.g., H₂O, ROH) that solvates and shields the nucleophile, slowing the reaction [1]. | Switch to a polar aprotic solvent (e.g., DMSO, DMF, acetone, acetonitrile) to "free" the nucleophile and increase its reactivity [1]. | | Side Reactions [3] | Excessively strong, bulky base (e.g., t-butoxide) leads to elimination instead of substitution [3]. | For substitution, choose a strong but less bulky/slightly less basic nucleophile (e.g., azide, N₃⁻) to favor SN2 over E2 [3]. |

Experimental Protocol for Optimization

This protocol provides a starting point for diagnosing and optimizing a nucleophilic substitution reaction with low yield.

1. Preliminary Assessment and Reaction Setup

  • Define the Mechanism: Determine if your reaction should proceed via SN1 or SN2 based on the electrophile (alkyl halide structure), nucleophile strength, and solvent [1].
  • Standard Reaction: Set up a small-scale test reaction (e.g., 1 mmol scale) using your planned conditions.
  • Monitoring: Use TLC or GC-MS to monitor the consumption of the starting material and formation of the product over a set time (e.g., 1, 3, 6, and 24 hours).

2. Systematic Solvent and Additive Screening

  • Solvent Screen: If the reaction is slow, test a panel of solvents in parallel. A typical screen could include:
    • Polar Aprotic: DMSO, DMF, Acetone, Acetonitrile [1].
    • Polar Protic: Methanol, Ethanol (for comparison).
    • Low Polarity: Dichloromethane, Tetrahydrofuran.
  • Additives: For reactions with poor leaving groups (like alcohols), consider adding a base (e.g., K₂CO₃) or using a Lewis acid to facilitate departure.

3. Nucleophile and Electrophile Optimization

  • Nucleophile Stoichiometry: If using a costly or weak nucleophile, try increasing its equivalence (e.g., from 1.1 to 2.0 equivalents).
  • Electrophile Modification:
    • For SN2, if the electrophile is secondary or hindered, can it be synthetically modified to a primary analogue?
    • For SN1, ensure the carbocation stability is sufficient. Adding a stabilzing group (e.g., benzyl) might be necessary.
    • If the leaving group is chloride or fluoride, consider synthesizing the bromide or iodide analogue, or a sulfonate ester (e.g., tosylate) for superior leaving group ability [1].

4. Analysis and Iteration

  • Analyze the results of your screen. Identify which condition gave the highest conversion.
  • Scale up the most promising condition and isolate the product to determine yield.
  • If elimination is a major side product, lower the reaction temperature and use a less basic nucleophile [3].

Frequently Asked Questions (FAQs)

Q: My nucleophile is strong according to charts, but the reaction is still slow. Why? A: This is a classic sign of steric hindrance around the electrophilic carbon [1] [3]. A strong nucleophile cannot effectively execute the required backside attack if the carbon is tertiary or neopentyl. Check your electrophile's structure. Another possibility is that your strong nucleophile is being deactivated by a polar protic solvent [1].

Q: How can I improve a reaction that uses an alcohol as a substrate (poor leaving group)? A: The hydroxyl group (OH) is a poor leaving group. You must activate it. Common methods include:

  • Protonation: Conduct the reaction in acidic medium to form R-OH₂⁺, which has water as a good leaving group.
  • Conversion to Sulfonate Ester: Treat the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) to form a superior sulfonate leaving group (OTs or OMs) [1].
  • Conversion to Halide: Use reagents like PBr₃ or SOCl₂ to convert the alcohol to an alkyl bromide or chloride.

Q: I'm trying to run an SN2 reaction on a secondary alkyl halide, but I keep getting elimination product. How can I favor substitution? A: To disfavor the E2 elimination pathway:

  • Use a weaker base: Switch from a strong, bulky base (like t-BuOK) to a strong but less basic and sterically hindered nucleophile. Sodium azide (NaN₃) is an excellent choice as it is a good nucleophile but a weak base, favoring SN2 [3].
  • Use a lower reaction temperature.
  • Use a more concentrated solution to increase the probability of the nucleophile attacking over the base abstracting a beta-proton.

Q: Are there any special cases where nucleophilicity does not follow basicity trends? A: Yes. Be aware of two key exceptions:

  • Steric Hindrance: t-Butylamine is a strong base but a poor nucleophile because the bulky group blocks access to the nitrogen atom [3].
  • The Alpha-Effect: Nucleophiles that have a lone pair on an atom adjacent to the nucleophilic atom (e.g., hydrazine (H₂N-NH₂), hydroxylamine (H₂N-OH), and the azide ion (N₃⁻)) are significantly more nucleophilic than their basicity would suggest [3].

References

Schlenk line techniques for Collman's reagent

Author: Smolecule Technical Support Team. Date: February 2026

Schlenk Line Troubleshooting Guide

Here are solutions to common problems you might encounter when working with a Schlenk line.

Problem Likely Causes Diagnostic Steps Solutions
Poor Vacuum Pressure [1] Leaks in seals or stopcocks; Blocked or empty solvent trap; Vacuum pump issue. Isolate parts of the line to locate leak; Check manometer reading; Inspect solvent trap. Clean and regrease stopcocks; Thaw and clear blocked trap; Top up liquid nitrogen; Service pump.
Slow Cannula Transfers [1] Leaky septa; Clogged cannula or bleed needle; Insufficient pressure differential. Inspect septa for damage; Check if cannula is blocked. Replace septa; Clean or unblock cannula/needle; Increase inert gas pressure; Adjust flask heights.
Material Sucked into Line [1] Stopcock opened too quickly; Bumping of solvent without a trap. Visually confirm material in line. Immediately close vacuum tap; Use external trap or fritted adapter; Open stopcocks slowly and incrementally.
Condensed Liquid Oxygen [2] [3] Air leak into line while cold trap is cooled with liquid nitrogen. Look for pale blue liquid in trap [4]. Do not remove trap; Keep vacuum on and liquid nitrogen in place; Fix leak; Allow O₂ to evaporate under dynamic vacuum [2].
Seized Stoppers/Stopcocks [1] Inadequate greasing; Not used for long time. Joint will not turn. Use gentle heat (heat gun) with proper PPE; Consult a professional glassblower.

Critical Safety Briefings

Working with Schlenk lines and pyrophoric reagents demands strict adherence to safety protocols.

  • Liquid Oxygen Hazard: Using a liquid nitrogen-cooled trap (-196 °C) on a leaky Schlenk line can cause liquid oxygen (condenses at -183 °C) to build up in the trap [2] [3]. This pale blue liquid is a powerful oxidizer and can react explosively with any organic material (e.g., grease, solvents) in the trap [4].

    • What to do: If you suspect liquid O₂, do not remove the Dewar or warm the trap [2]. Keep the vacuum pump on and the liquid nitrogen in place. The liquid oxygen will slowly evaporate under dynamic vacuum once the air leak has been fixed [2].
  • Handling Pyrophoric Substances: Collman's reagent is pyrophoric (catches fire spontaneously in air) [5]. All equipment used must be safely quenched before cleaning [2].

    • Quenching Procedure: Under an inert atmosphere, suspend the residue in toluene (a high-boiling solvent). Cool the flask in an ice bath and slowly add isopropanol to react with the pyrophoric material. Once gas evolution ceases, add ethanol, then methanol, and finally water, stirring to ensure complete quenching [2].
    • Syringe and Cannula Use: Never use a syringe to dispense large volumes of pyrophoric reagents. For volumes over 20 mL, use a cannula transfer directly into a graduated pressure-equalizing dropping funnel. Always use equipment of appropriate size [2].

Experimental Protocols for this compound

Here are the core methodologies for preparing and using this compound.

Preparation of this compound

This compound is typically prepared by reducing iron pentacarbonyl with sodium. The following is a common modern synthesis approach [5].

Start Start Add Sodium Benzophenone Ketyl\n(to Iron Pentacarbonyl) Add Sodium Benzophenone Ketyl (to Iron Pentacarbonyl) Start->Add Sodium Benzophenone Ketyl\n(to Iron Pentacarbonyl) Stir for several hours Stir for several hours Add Sodium Benzophenone Ketyl\n(to Iron Pentacarbonyl)->Stir for several hours Deep Purple Solution\n(Formation of Ketyl Radical) Deep Purple Solution (Formation of Ketyl Radical) Stir for several hours->Deep Purple Solution\n(Formation of Ketyl Radical) Na₂Fe(CO)₄\n(this compound) Na₂Fe(CO)₄ (this compound) Deep Purple Solution\n(Formation of Ketyl Radical)->Na₂Fe(CO)₄\n(this compound)

Detailed Steps for Preparing a Solvent Pot [6]:

  • Setup in Inert Atmosphere: Inside a glovebox, place small pieces of sodium metal and 1.25 g of benzophenone into a 500 mL round-bottom flask with a stir bar.
  • Assemble Apparatus: Seal the flask with a greased 180° adapter, secure with a Keck clip, and remove it from the glovebox.
  • Evacuate Headspace: Attach the flask to the Schlenk line and evacuate the headspace.
  • Transfer Solvent: Attach a funnel filled with ~300 mL of dry tetrahydrofuran (THF) to the adapter. Sparge the solvent with a stream of nitrogen gas to degas it.
  • Initiate Reaction: Slowly open the adapter to allow the THF into the flask. Remove the funnel and stir the solution for several hours.
  • Confirm Success: The solution will turn a deep purple color, indicating the formation of the sodium benzophenone ketyl radical and confirming that the solvent is dry and oxygen-free [6].
Vacuum Transfer of Dry Solvent

Before starting a reaction, you may need to transfer the dry, oxygen-free solvent to a reaction vessel. Vacuum transfer is a safe method for this [6].

Start Start Assemble apparatus:\nSolvent Pot → U-Bridge → Receiving Flask Assemble apparatus: Solvent Pot → U-Bridge → Receiving Flask Start->Assemble apparatus:\nSolvent Pot → U-Bridge → Receiving Flask Evacuate and degas\nthe entire system Evacuate and degas the entire system Assemble apparatus:\nSolvent Pot → U-Bridge → Receiving Flask->Evacuate and degas\nthe entire system Close U-Bridge valve\nto isolate vacuum Close U-Bridge valve to isolate vacuum Evacuate and degas\nthe entire system->Close U-Bridge valve\nto isolate vacuum Cool receiving flask\nwith dry ice/acetone (-78°C) Cool receiving flask with dry ice/acetone (-78°C) Close U-Bridge valve\nto isolate vacuum->Cool receiving flask\nwith dry ice/acetone (-78°C) Start stirring solvent pot\nand SLOWLY open its tap Start stirring solvent pot and SLOWLY open its tap Cool receiving flask\nwith dry ice/acetone (-78°C)->Start stirring solvent pot\nand SLOWLY open its tap Solvent distills and\ncondenses in receiver Solvent distills and condenses in receiver Start stirring solvent pot\nand SLOWLY open its tap->Solvent distills and\ncondenses in receiver

Key Considerations [6]:

  • Ensure all joints are properly greased and secured with clips.
  • Crucially, open the stopcock on the solvent pot slowly and gradually. Rapid opening causes violent boiling, which can lead to the solution bumping and being sucked into the Schlenk line [1] [7].
Handling and Reaction of this compound

The following workflow outlines a general approach for its use, such as in the synthesis of aldehydes from alkyl halides [5].

Na₂Fe(CO)₄ Na₂Fe(CO)₄ Add Alkyl Halide (R-X)\n(via Cannula Transfer) Add Alkyl Halide (R-X) (via Cannula Transfer) Na₂Fe(CO)₄->Add Alkyl Halide (R-X)\n(via Cannula Transfer) Alkyl Iron Complex\nNa[RFe(CO)₄] Alkyl Iron Complex Na[RFe(CO)₄] Add Alkyl Halide (R-X)\n(via Cannula Transfer)->Alkyl Iron Complex\nNa[RFe(CO)₄] Add Triphenylphosphine (PPh₃) Add Triphenylphosphine (PPh₃) Alkyl Iron Complex\nNa[RFe(CO)₄]->Add Triphenylphosphine (PPh₃) Protonation with Acid Protonation with Acid Add Triphenylphosphine (PPh₃)->Protonation with Acid Aldehyde (R-CHO)\nProduct Aldehyde (R-CHO) Product Protonation with Acid->Aldehyde (R-CHO)\nProduct

FAQ for Researchers

How many purge cycles are needed to ensure an air-free environment?

  • Typically, three purge cycles (evacuate and refill with inert gas) are performed on the reaction vessel to ensure all air is rigorously removed [4] [3].

What is a safe alternative to liquid nitrogen for the cold trap?

  • To completely avoid the risk of condensing liquid oxygen, you can use a dry-ice/acetone slurry which cools the trap to -78 °C [2].

What should I do if my solvent 'bumps' during vacuum transfer?

  • Immediately close the vacuum tap to prevent more material from being sucked in [1]. To prevent bumping, always ensure the solution is being stirred and open stopcocks to vacuum very slowly [1] [7].

References

Collman's reagent vs other carbonylating agents

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Carbonylating Agents

The table below objectively compares Collman's Reagent with other common types of carbonylating agents based on key performance metrics.

Agent (Reagent Type) Metal Center Typical Selectivity & Functional Group Tolerance Key Advantages Key Limitations / Safety

| This compound Na₂[Fe(CO)₄] [1] [2] | Iron (Fe) | Chemoselective for alkyl halides; good for sequential synthesis of unsymmetrical ketones [2]. | Uses earth-abundant iron; stoichiometric control for precise product formation [1] [3]. | Air- and moisture-sensitive; generates stoichiometric metal waste [1]. | | Transition-Metal Catalysts (e.g., Pd, Rh) [3] [4] | Palladium (Pd), Rhodium (Rh) | Broad substrate scope (alkenes, alkynes, C-H bonds); high selectivity often ligand-controlled [3]. | High catalytic efficiency (low metal loading); enables diverse transformations like alkene carbonylation [3]. | Relies on scarce, expensive precious metals; can require high CO pressure [3] [5]. | | Gilman Reagents (Organocuprates) [6] | Copper (Cu) | Excellent for conjugate (1,4-) addition to α,β-unsaturated ketones; effective in SN2 reactions [6]. | Soft nucleophile with unique selectivity compared to Grignard reagents; operates under mild conditions [6]. | Not a direct CO source; primarily used for C-C bond formation, not carbonyl insertion from CO gas. | | CO Surrogates (e.g., in Base-Metal Catalysis) [5] | Base Metals (e.g., Ni, Co, Fe) | Depends on the catalyst and surrogate; developing rapidly [5]. | Safer handling (avoids toxic CO gas); enables use of abundant base-metal catalysts [5]. | Can generate stoichiometric organic waste; surrogate cost and availability may be a factor. |

Experimental Protocols Overview

Here are simplified protocols illustrating the use of these agents in key transformations.

  • Synthesizing Ketones with this compound [2]:

    • Reaction Setup: Under inert atmosphere (e.g., N₂ or Ar), add the first alkyl halide (e.g., benzyl bromide) to a solution of this compound (Na₂[Fe(CO)₄]) in a suitable solvent like THF.
    • First Alkylation: Stir the reaction mixture to form the acyl iron intermediate.
    • Second Alkylation: Without purification, add a second, different alkyl halide (e.g., another benzyl halide) to the same pot.
    • Work-up and Isolation: After completion, expose the reaction to air to oxidize and release the final unsymmetrical ketone. Purify the product via standard techniques like chromatography or recrystallization.
  • Tandem Photocatalysis-Carbonylation (Pd-catalyzed) [4]:

    • CO Generation: In a sealed reactor, a CeO₂/Bi₂S³ S-scheme photocatalyst reduces CO₂ to CO with high selectivity (98%) under visible light irradiation. This step eliminates the need for handling external CO gas.
    • In-situ Carbonylation: The generated CO is directly consumed in a palladium-catalyzed carbonylation of an aryl iodide, with an amine nucleophile present.
    • Reaction Conditions: The tandem reaction proceeds under mild conditions (compared to traditional high-pressure carbonylation).
    • Product Formation: The process yields high-value amides with near-quantitative utilization of the generated CO.

Decision Workflow for Carbonylating Agents

The diagram below outlines a logical workflow to help you select the most appropriate carbonylating agent based on your project's primary goal.

CarbonylationDecision node_blue node_red node_yellow node_green node_white node_grey1 node_grey2 node_grey3 Start Start: Select a Carbonylating Agent Goal What is your primary goal? Start->Goal C1 Stoichiometric, controlled synthesis of ketones Goal->C1 Precise ketone synthesis C2 Catalytic, broad-scope reaction from CO/CO-surrogate Goal->C2 Diverse carbonylative transformations C3 Conjugate addition to α,β-unsaturated carbonyls Goal->C3 Soft nucleophile addition A1 This compound (Na₂[Fe(CO)₄]) C1->A1 A2 Transition-Metal Catalysis (e.g., Pd) C2->A2 A4 Base-Metal Catalysis with CO Surrogates C2->A4 Prefer safer operation & base metals A3 Gilman Reagents (Organocuprates) C3->A3 Consider Consider Safety & Cost A2->Consider e.g., High CO pressure A4->Consider e.g., Waste generation

Key Selection Insights

  • Choose this compound when your priority is the stoichiometric, sequential synthesis of unsymmetrical ketones from alkyl halides, and you want to leverage an earth-abundant metal [1] [2].
  • Choose Transition-Metal Catalysis when you need maximum versatility, such as carbonylation of alkenes or C-H bonds, and catalytic efficiency is critical [3].
  • Choose Base-Metal Catalysis with CO Surrogates for a safer and more sustainable profile, avoiding toxic CO gas and precious metals, which is a major trend in green chemistry [5].
  • Remember Gilman Reagents for their unique selectivity in conjugate additions, a complementary transformation to direct carbonylation [6].

References

comparison with other organoiron complexes in synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Key Classes of Organoiron Complexes in Synthesis

The table below summarizes the primary functions and characteristics of three major types of organoiron complexes as discussed in the literature [1] [2] [3].

Complex Type Primary Role in Synthesis Key Feature Stereochemical Outcome
Tricarbonyliron Diene Complexes Stabilization and protection of diene systems; activation for nucleophilic attack [1]. Acts as a net electron-donating group, stabilizing cationic intermediates and directing nucleophiles [1]. The Fe(CO)₃ group blocks one face of the diene, enabling high diastereoselectivity and stereospecific product formation after demetallation [1].
Chiral Iron Acyl Complexes Serves as a chiral auxiliary in asymmetric synthesis [1]. The chiral auxiliary is part of the ligand structure, e.g., [(η⁵-C₅H₅)Fe(CO)(PPh₃)] [1]. Enables high enantioselectivity in reactions of α,β-unsaturated acyl ligands, creating asymmetric carbon centers [1].
Tricarbonyl(Dienylium)Iron Complexes Electrophilic activation of diene systems for nucleophilic addition [2]. The cationic complex reacts with nucleophiles like enolates; regioselectivity can be tuned by substituents and countercations [2]. Nucleophile addition occurs anti to the Fe(CO)₃ group, providing stereocontrol. The subsequent oxidative removal of iron yields the organic product [1].

This workflow illustrates the general strategic application of these complexes in a synthetic plan, from substrate activation to final product isolation:

G Start Organic Substrate (Diene, etc.) Complex1 Form Organoiron Complex Start->Complex1  Coordination Step2 Synthetic Transformation Complex1->Step2  Activation/Protection Step3 Remove Fe(CO)₃ Group Step2->Step3  Demetallation End Final Organic Product Step3->End  Isolation

Experimental Protocols and Data

Here is a detailed methodology for a key reaction involving tricarbonyl(dienylium)iron complexes, which showcases the fine control possible over regioselectivity [2].

Protocol: Regioselective Nucleophile Addition to Tricarbonyl(cyclohexadienylium)iron Complexes [2]

  • Objective: To control the site of nucleophile addition on a complex with structure (1) to favor substitution at the 1-position (terminal carbon) of the dienylium ring.
  • Key Experimental Findings:
    • Substituent Effect: Using a 4-isopropoxy substituent on the dienylium ring provided better selectivity for addition at the 1-position compared to a 4-methoxy substituent.
    • Countercation Effect: The nature of the enolate nucleophile's countercation (e.g., Li⁺, K⁺, MgX⁺) significantly affected the regioselectivity.
  • Representative Procedure:
    • Reaction Setup: The tricarbonyl(4-isopropoxycyclohexadienylium)iron complex is dissolved in an anhydrous, deoxygenated solvent (e.g., THF or dichloromethane) under an inert atmosphere (N₂ or Ar).
    • Nucleophile Addition: The enolate nucleophile, prepared separately and with careful selection of its counterion, is added dropwise to the stirred solution of the iron complex at a specified temperature (e.g., -78 °C to room temperature).
    • Monitoring & Work-up: The reaction is monitored by TLC or LC-MS until completion. The mixture is then carefully quenched, often with a saturated aqueous ammonium chloride solution.
    • Product Isolation: The organic product is extracted with an appropriate solvent (e.g., diethyl ether, DCM), and the combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate. The solvent is removed under reduced pressure.
    • Demetallation: The crude iron complex is then subjected to an oxidizing agent to remove the Fe(CO)₃ group. Common reagents include:
      • Ceric ammonium nitrate (CAN) in methanol at 0 °C [1].
      • Trimethylamine N-oxide in acetone or dimethylacetamide [1].
      • Ferric chloride or copper chloride in aqueous acetone [1].
    • Purification: The final organic product is purified by standard techniques such as flash chromatography or recrystallization.

Strategic Comparison and Application

The choice of organoiron complex is dictated by the synthetic challenge. The following diagram outlines the decision-making logic for selecting the most appropriate complex based on the desired transformation.

G Start Synthetic Goal Q2 Working with a diene system that requires stabilization or directed nucleophilic attack? Start->Q2 Q1 Need to create a new chiral center with high enantioselectivity? A1 Recommended Complex: Chiral Iron Acyl Complex Q1->A1  Yes Q3 Is the substrate an electron-rich diene needing activation? Q2->Q3  No A2 Recommended Complex: Tricarbonyliron Diene Complex Q2->A2  Yes Q3->Q1  No A3 Recommended Complex: Tricarbonyl(Dienylium) Iron Complex Q3->A3  Yes

References

NMR characterization of Collman's reagent derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Collman's Reagent and its Derivatives

This compound, or disodium tetracarbonylferrate (Na₂[Fe(CO)₄]), is an oxygen-sensitive, colorless organoiron compound. It is typically used as a solvate with solvents like tetrahydrofuran (THF) or dioxane [1]. Its structure features a tetrahedral iron center [1].

The table below summarizes its key properties:

Property Description
Chemical Formula C₄FeNa₂O₄ [1]
Molar Mass 213.87 g/mol [1]
Appearance Colorless solid [1]
Solubility Soluble in THF, DMF, dioxane [1]
Main Hazard Pyrophoric [1]
Primary Use Reagent in organometallic and organic synthesis [1]

Synthesis and Key Derivatives

This compound is synthesized by reducing iron pentacarbonyl with sodium amalgam or sodium naphthalenide [1]: Fe(CO)₅ + 2 Na → Na₂[Fe(CO)₄] + CO

Its reactivity allows the formation of key derivatives, which are crucial for further NMR characterization. The general workflow for its synthesis and initial derivatization can be visualized as follows:

G FeCO5 Fe(CO)₅ Collman This compound Na₂[Fe(CO)₄] FeCO5->Collman Reduction Na Sodium (Na) Na->Collman AlkylComplex Alkyl Iron Complex Na[RFe(CO)₄] Collman->AlkylComplex Nucleophilic Substitution AcylComplex Acyl Iron Complex Na[RC(O)Fe(CO)₄] Collman->AcylComplex Nucleophilic Acyl Substitution AlkylHalide Alkyl Halide (R-Br) AlkylHalide->AlkylComplex AcylChloride Acyl Chloride (RCOCl) AcylChloride->AcylComplex

Diagram: Synthesis and initial derivatization pathway of this compound. The yellow node represents the core reagent, while the green nodes are characterized derivatives.

These alkyl and acyl complexes are key intermediates for producing final organic products like aldehydes, carboxylic acids, and ketones [1].

Experimental Protocol for NMR Characterization

Based on general organometallic chemistry practices and the properties of this compound, here is a recommended protocol for handling and characterizing its derivatives. Special care is needed due to the reagent's air sensitivity.

G Start Prepare Derivative A Work in Inert Atmosphere (Glove Box or Schlenk Line) Start->A B Use Deuterated Solvents (e.g., THF-d₈, Benzene-d₆) A->B C Seal NMR Tube under Inert Gas B->C D Acquire Standard ¹H and ¹³C NMR C->D E Analyze Carbonyl (CO) Region (¹³C NMR, 180-250 ppm) D->E F Analyze Organic Ligand Regions (¹H and ¹³C NMR) E->F

Diagram: Key steps for the NMR sample preparation and data acquisition of air-sensitive this compound derivatives.

  • Sample Preparation (Critical): All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line techniques [1]. Use dry, deuterated solvents that are degassed. Standard choices include THF-d₈ or benzene-d₆. The NMR tube must be sealed to prevent exposure to air and moisture.
  • NMR Data Acquisition:
    • Standard ¹H and ¹³C NMR spectra should be acquired.
    • For ¹³C NMR, pay close attention to the low-frequency (downfield) region between 180 and 250 ppm for signals from the carbonyl (CO) ligands [2]. The number and shift of these signals provide information on the symmetry and electronic environment of the iron center.
    • Analyze the characteristic shifts of the organic ligands (R) attached to the iron center. The table below provides general guidance on expected ¹H NMR chemical shifts for common organic groups [2].

Expected NMR Chemical Shifts for Organic Ligands

The table below summarizes typical ¹H NMR chemical shifts for protons in organic ligands that may be attached to the iron complex [2]. These are general ranges for reference.

Proton Environment Example Typical δ (ppm)
Alkyl (sp³ C-H) -CH₃, -CH₂- 0.9 - 1.7
Allylic (C=C-CH₃) ~1.6 - 2.2
Protons on C attached to O -O-CH₂- 3.3 - 4.0
Alkenyl (sp² C-H) H₂C=CH- 4.6 - 5.9
Aromatic C₆H₆ 6.0 - 8.5
Aldehydic R-(C=O)-H 9.0 - 10.0

Aiding Characterization with Other Techniques and Reagents

Given the limited direct NMR data on this compound derivatives, here are other useful approaches:

  • Infrared (IR) Spectroscopy: This is a highly valuable and often complementary technique. The carbonyl (C≡O) stretching frequencies of metal carbonyl complexes are highly diagnostic. They provide key insights into the geometry and electron density at the metal center, which can help interpret NMR data [1] [3].
  • Chiral NMR Shift Reagents: If you are working with chiral derivatives, using chiral lanthanide shift reagents (e.g., Eu(facam)₃) can help determine enantiomeric purity. These reagents cause differential chemical shifts for the two enantiomers in the NMR spectrum, allowing for their distinction [4].

References

synthetic utility of Na2Fe(CO)4 in modern organometallic chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Fundamentals of Na₂Fe(CO)₄

The table below outlines the basic identifiers, properties, and structural information for Disodium Tetracarbonylferrate, also known as Collman's Reagent [1].

Category Details
IUPAC Name Disodium tetracarbonylferrate [1]
Other Names Disodium iron tetracarbonyl, this compound [1]
Chemical Formula C₄FeNa₂O₄ [1]
Molar Mass 213.87 g/mol [1]
Appearance Colorless solid [1]
Solubility Soluble in tetrahydrofuran, dimethylformamide, dioxane [1]
Structure The iron center in [Fe(CO)₄]²⁻ has a tetrahedral geometry [1]
Key Hazard Pyrophoric (catches fire spontaneously in air) [1]

Classical Synthetic Applications

The following table summarizes the key reaction methodologies and protocols documented for Na₂Fe(CO)₄, primarily derived from older organic synthesis literature [1].

Reaction Type Input Substrate Product Key Experimental Steps

| Two-Step Aldehyde Synthesis [1] | Primary alkyl bromides (R-Br) | Aldehyde (R-CHO) | 1. React Na₂Fe(CO)₄ with R-Br to form alkyl iron intermediate Na[RFe(CO)₄]. 2. Sequentially treat with triphenylphosphine (PPh₃) and then acetic acid (AcOH). | | Acyl Chloride to Aldehyde [1] | Acyl chlorides (RCOCl) | Aldehyde (RCHO) | 1. React Na₂Fe(CO)₄ with RCOCl to form an iron acyl complex. 2. Hydrolyze the complex with hydrochloric acid (HCl). | | Alkyl Complex Formation [1] | Alkyl halides (R-X) | Alkyl iron complex (Na[RFe(CO)₄]) | React Na₂Fe(CO)₄ with the alkyl halide. This complex is a precursor to other products. | | Conversion to Carboxylic Acid [1] | Alkyl iron complex (from above) | Carboxylic Acid (RCO₂H) | Treat the alkyl iron complex with oxygen (O₂) and acid (H⁺). | | Conversion to Acid Halide [1] | Alkyl iron complex (from above) | Acid Halide (RC(O)X) | Treat the alkyl iron complex with two equivalents of a halogen (X₂). |

The workflow for its application in transforming alkyl halides into aldehydes or other derivatives can be visualized as follows:

Synthetic Pathway for Na₂Fe(CO)₄ Start Alkyl Halide (R-X) Intermediate Alkyl Iron Complex Na[RFe(CO)₄] Start->Intermediate React with Na₂Fe(CO)₄ Path1 1. Add PPh₃ 2. Add AcOH Intermediate->Path1 Path2 Add O₂, H⁺ Intermediate->Path2 Path3 Add 2 X₂ Intermediate->Path3 Product1 Aldehyde (RCHO) Path1->Product1 Product2 Carboxylic Acid (RCO₂H) Path2->Product2 Product3 Acid Halide (RC(O)X) Path3->Product3

Suggestions for Further Research

The lack of direct comparative data suggests that Na₂Fe(CO)₄ may be a specialized reagent whose utility is well-established in specific, classical transformations rather than as a competitive option in modern cross-coupling methodologies. To continue your research, you could:

  • Consult Specialized Databases: Search platforms like Reaxys or SciFinder using the reactions listed above as starting points. You may find more recent publications or patents that compare the efficiency of these methods against newer catalysts.
  • Explore Modern Alternatives: The field of organometallic chemistry has advanced significantly. You might find more robust and widely compared data on modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Stille reactions) or organocobalt catalysts.
  • Focus on Niche Applications: Given its air-sensitive nature, modern use of Na₂Fe(CO)₄ might be confined to niche applications where its specific reactivity is unparalleled, such as the functionalization of certain polymers [1].

References

×

Hydrogen Bond Acceptor Count

14

Exact Mass

691.945554 g/mol

Monoisotopic Mass

691.945554 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-09-2024

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